Technical Documentation Center

6-bromo-1-tosyl-1H-indazole-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

Core Science & Biosynthesis

Foundational

Comprehensive Spectral Analysis and Methodological Guide for 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile

Executive Summary In modern medicinal chemistry and drug development, the indazole scaffold is a privileged structure frequently utilized in the design of kinase inhibitors and antiviral therapeutics, including treatment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the indazole scaffold is a privileged structure frequently utilized in the design of kinase inhibitors and antiviral therapeutics, including treatments for influenza virus infections . The compound 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) serves as a highly versatile, advanced intermediate.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic building block. The strategic placement of the bromine atom (C6) and the nitrile group (C4) provides orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). However, the acidic N-H of the unprotected indazole often poisons palladium catalysts or leads to unwanted side reactions. The introduction of the p-toluenesulfonyl (tosyl) group at the N1 position solves this by acting as a robust protecting group that simultaneously enhances the molecule's lipophilicity and solubility in organic solvents .

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis and rigorous NMR spectral elucidation of this critical intermediate.

Regioselectivity and Synthetic Workflow

A classic challenge in indazole chemistry is the regioselectivity of N-protection. Alkylation or sulfonylation can occur at either the N1 or N2 position. Under strongly basic conditions (e.g., Sodium Hydride) and thermodynamic control, N1-tosylation is highly favored.

The protocol described below is designed as a self-validating system : every step contains a built-in physical or analytical check to ensure the integrity of the reaction before proceeding.

SynthesisWorkflow SM 6-bromo-1H-indazole-4-carbonitrile (Starting Material) Deprot NaH, THF, 0 °C Deprotonation (H2 Gas Evolution) SM->Deprot Tosyl TsCl, RT, 3h Nucleophilic Substitution Deprot->Tosyl QC1 TLC Validation (Confirm SM Consumption) Tosyl->QC1 QC1->Tosyl Fail (Add TsCl) Workup Aqueous Quench & Extraction (EtOAc/H2O) QC1->Workup Pass Purif Silica Column Chromatography (Hexane:EtOAc) Workup->Purif Product 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (Pure Product) Purif->Product

Figure 1: Self-validating synthetic workflow for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

Step-by-Step Self-Validating Protocol: N1-Tosylation
  • Preparation : Charge a flame-dried, argon-purged flask with 6-bromo-1H-indazole-4-carbonitrile (1.0 eq) and anhydrous Tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Deprotonation : Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality & Validation: The immediate evolution of H2​ gas acts as a visual validation that the deprotonation of the acidic indazole N-H is occurring. Stir for 30 minutes until gas evolution ceases.

  • Tosylation : Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 3 hours.

  • TLC Validation : Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 3:1).

    • Validation Check: The reaction is only deemed complete when the lower Rf​ starting material spot is entirely consumed, replaced by a higher Rf​ product spot (due to the loss of the polar N-H bond).

  • Workup & Purification : Quench carefully with saturated aqueous NH4​Cl to destroy unreacted NaH. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography to yield the pure N1-tosylated product.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ultimate validation of the N1-regioisomer relies on high-resolution NMR spectroscopy. The assignment of the 1H and 13C NMR spectra requires an understanding of localized magnetic anisotropy and electron-withdrawing effects .

Analytical Protocol for NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl3​ is selected over DMSO- d6​ because the tosyl group significantly increases the lipophilicity of the molecule, ensuring sharp, well-resolved peaks without solvent exchange interference.

  • Acquisition : Acquire the 1H spectrum at 400 MHz (16 scans, relaxation delay D1=1.5 s) and the 13C spectrum at 100 MHz (1024 scans, D1=2.0 s).

1H NMR Data and Causality

The most critical diagnostic feature in the 1H NMR spectrum is the chemical shift of H-7 . In the N1-tosyl isomer, H-7 is forced into spatial proximity with the highly electronegative oxygen atoms of the sulfonyl group. This "peri-effect" causes severe localized deshielding, pushing the H-7 signal far downfield to ~8.55 ppm. If the compound were the N2-isomer, H-7 would appear much further upfield (~7.6 ppm), and H-3 would be the most deshielded proton.

NMRAssignment Start 1H NMR Spectrum (CDCl3, 400 MHz) Tosyl Tosyl Group Protons Start->Tosyl Indazole Indazole Core Protons Start->Indazole CH3 CH3: Singlet, 3H (~2.40 ppm) Tosyl->CH3 ArAB Ar-H: AA'BB' System, 4H (~7.30 & 7.85 ppm) Tosyl->ArAB H3 H3: Singlet, 1H (~8.40 ppm) Indazole->H3 H5H7 H5 & H7: Meta-coupled, 2H (J ≈ 1.5 Hz) Indazole->H5H7 H7 H7: ~8.55 ppm (Deshielded by SO2 peri-effect) H5H7->H7 H5 H5: ~7.80 ppm (Deshielded by CN & Br) H5H7->H5

Figure 2: Logical assignment pathway for 1H NMR based on structural deshielding effects.

Table 1: Predicted 1H NMR Spectral Data (400 MHz, CDCl3​ )

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale & Causality
H-7 8.55Doublet1H1.5Diagnostic Peak: Strongly deshielded by the spatial proximity (peri-effect) of the N1-sulfonyl oxygen atoms.
H-3 8.40Singlet1H-Deshielded imine-like proton; confirms the intact pyrazole ring.
Tosyl Ar-H (ortho)7.85Doublet2H8.0Deshielded by the adjacent strongly electron-withdrawing sulfonyl group.
H-5 7.80Doublet1H1.5Deshielded by the ortho-cyano and ortho-bromo groups; meta-coupled to H-7.
Tosyl Ar-H (meta)7.30Doublet2H8.0Standard aromatic protons ortho to the electron-donating methyl group.
Tosyl CH3​ 2.40Singlet3H-Benzylic methyl group. Self-Validation: 3H integration confirms 1:1 stoichiometry of the protecting group.
13C NMR Data and Causality

The 13C NMR spectrum provides orthogonal validation of the carbon framework. The presence of the nitrile carbon (~115.5 ppm) and the heavy-atom shielding effect of the bromine atom on C-6 (~124.2 ppm) are key markers.

Table 2: Predicted 13C NMR Spectral Data (100 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)TypeCausality / Assignment Rationale
Tosyl- CH3​ (Ar) 146.5CqIpso-carbon attached to the methyl group.
C-3 141.5CHImine-like carbon in the pyrazole ring, highly deshielded.
C-7a 140.0CqBridgehead carbon attached directly to the N1 atom.
Tosyl- SO2​ (Ar) 134.0CqIpso-carbon attached to the strongly electron-withdrawing sulfonyl group.
Tosyl-Ar (meta) 130.3CHMeta to sulfonyl group, ortho to methyl.
C-5 129.5CHAromatic CH sandwiched between two electron-withdrawing groups (CN, Br).
Tosyl-Ar (ortho) 127.8CHOrtho to the sulfonyl group.
C-3a 125.0CqBridgehead carbon shared by the pyrazole and benzene rings.
C-6 124.2CqIpso-carbon to bromine; the heavy atom effect causes slight shielding relative to typical substituted Ar-C.
C-7 118.0CHAromatic CH, slightly shielded relative to C-5 due to resonance contributions.
C-4 (CN) 115.5CqTypical nitrile ( C≡N ) carbon resonance.
C-4 108.5CqShielded ipso-carbon due to the anisotropic effect of the adjacent triple bond.
Tosyl- CH3​ 21.7 CH3​ Standard benzylic methyl resonance.

Conclusion

The synthesis and characterization of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile require a rigorous, self-validating approach. By understanding the thermodynamic preference for N1-tosylation and leveraging the predictable magnetic anisotropy of the sulfonyl group (the peri-effect on H-7), researchers can confidently confirm the structural identity and regiopurity of this critical pharmaceutical building block before advancing it into complex cross-coupling cascades.

References

  • US Patent 9,326,987 B2. "Indazole derivatives for use in the treatment of influenza virus infection." Google Patents.
  • Reich, H. J. "Proton NMR Chemical Shifts." Organic Chemistry Data, University of Wisconsin. URL: [Link]

  • Sigma-Aldrich. "6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile Product Specifications." URL:[Link]

Exploratory

Physicochemical Profiling and Synthetic Utility of 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and drug discovery, highly functionalized indazole scaffolds are critical building blocks, frequently serving as the core pharmacophore in kinase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, highly functionalized indazole scaffolds are critical building blocks, frequently serving as the core pharmacophore in kinase inhibitors and receptor antagonists. 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) represents a synthetically versatile intermediate designed for multi-dimensional elaboration[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, exact mass determination, and validated protocols for its downstream synthetic applications.

Physicochemical Profiling & Mass Spectrometry

Understanding the exact mass and isotopic distribution of halogenated compounds is critical for accurate analytical verification. Unlike the average molecular weight (which accounts for the natural abundance of all isotopes), the monoisotopic exact mass is calculated using the mass of the most abundant isotope of each element (e.g., 12C , 1H , 79Br , 14N , 16O , 32S ).

For 6-bromo-1-tosyl-1H-indazole-4-carbonitrile ( C15​H10​BrN3​O2​S ), the presence of bromine dictates a distinct isotopic signature. Bromine naturally occurs as two major isotopes: 79Br (50.69%) and 81Br (49.31%). Consequently, mass spectrometry will yield a characteristic 1:1 doublet peak separated by 2 Da (M and M+2).

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Chemical Formula C15​H10​BrN3​O2​S Defines the atomic composition and degree of unsaturation.
Molecular Weight (MW) 376.23 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass 374.9677 DaTarget value for High-Resolution Mass Spectrometry (HRMS)[2].
[M+H]+ (Calculated) 375.9750 m/zThe primary protonated adduct observed in positive ESI mode.
[M+H+2]+ (Calculated) 377.9729 m/zThe 81Br isotopic peak, validating the presence of the bromine atom.
CAS Registry Number 1245464-56-5Unique identifier for regulatory and procurement tracking.
Analytical Characterization Protocol: HRMS (ESI-TOF)

To validate the structural integrity and exact mass of the compound, High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization coupled with Time-of-Flight (ESI-TOF) is the gold standard[2]. The protocol below is designed as a self-validating system, utilizing internal calibration to ensure mass accuracy within a < 5 ppm error margin.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the indazole in 1.0 mL of LC-MS grade methanol to create a stock solution. Dilute the stock to a final working concentration of 1 µg/mL using a solvent matrix of 0.1% formic acid in water/acetonitrile (50:50, v/v). Causality: Formic acid acts as a proton source, enhancing ionization efficiency for the [M+H]+ adduct.

  • Instrument Calibration: Prior to injection, infuse a standard calibrant (e.g., Leucine Enkephalin or sodium formate) into the TOF analyzer. Causality: Real-time lock-mass correction compensates for instrumental drift, ensuring sub-5 ppm mass accuracy.

  • Ionization Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 30 V. Causality: Soft ionization parameters are critical here; excessive cone voltage can cause premature in-source fragmentation of the labile N-S tosyl bond.

  • Data Acquisition & Validation: Scan across an m/z range of 100–1000. Validate the compound by confirming the presence of the 1:1 isotopic doublet at m/z 375.9750 ( 79Br ) and 377.9729 ( 81Br ).

HRMS_Workflow A Sample Prep (1 µg/mL, 0.1% FA) B ESI Ionization (Positive Mode, 3.0 kV) A->B C TOF Mass Analyzer (Lock-Mass Calibrated) B->C D Data Validation (m/z 375.97 & 377.97) C->D

Fig 1: Step-by-step HRMS (ESI-TOF) analytical workflow for exact mass validation.

Structural Rationale & Synthetic Utility (The "Why")

The architecture of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is not arbitrary; each functional group serves a distinct mechanistic purpose in multi-step synthesis.

  • The N1-Tosyl (Ts) Protecting Group: Unprotected indazoles possess a tautomerizable NH group that can interfere with transition-metal-catalyzed cross-couplings, leading to unwanted N-arylation or catalyst poisoning[3]. The bulky, electron-withdrawing tosyl group locks the indazole in the 1H-tautomeric form and shields the nitrogen.

  • The C6-Bromine Handle: Bromine at the 6-position provides an optimal thermodynamic handle for oxidative addition by Palladium(0) species. It is highly reactive in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, allowing for rapid diversification of the indazole core[4].

  • The C4-Nitrile Group: The nitrile is a robust, electron-withdrawing moiety that modulates the physicochemical properties (e.g., pKa and lipophilicity) of the final drug candidate. Furthermore, it acts as a synthetic precursor that can be selectively hydrolyzed to a primary amide or carboxylic acid, or reduced to a primary amine.

Downstream Application: Suzuki-Miyaura Cross-Coupling Workflow

A primary application of this compound is the synthesis of 6-aryl-1H-indazole derivatives via Palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by the removal of the tosyl protecting group[3]. The following protocol describes a highly efficient, self-validating sequence.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (5 mol%), and potassium carbonate ( K2​CO3​ , 3.0 equiv). Causality: Pd(dppf)Cl2​ is chosen because its bidentate phosphine ligand provides a large bite angle, which accelerates the reductive elimination step and suppresses homocoupling side reactions[4].

  • Degassing & Solvent Addition: Add a solvent mixture of 1,4-dioxane/water (4:1, v/v). Seal the tube with a septum and purge the mixture with Argon gas for 10 minutes via a submerged needle. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Palladium(0) active catalyst and the homocoupling of the boronic acid.

  • Cross-Coupling: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • One-Pot Detosylation: Once the cross-coupling is complete, the tosyl group can be cleaved without intermediate purification. Add 2M aqueous NaOH (5.0 equiv) and additional methanol to the reaction vessel. Maintain heating at 80 °C for 2 hours. Causality: The strongly basic conditions facilitate nucleophilic attack on the sulfonyl group, liberating the free 1H-indazole[3].

  • Workup & Purification: Cool the mixture to room temperature, neutralize with 1M HCl, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the final 6-aryl-1H-indazole-4-carbonitrile.

Synthetic_Pathway SM 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (Starting Material) Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, K2CO3, 80°C) SM->Coupling Intermediate 6-Aryl-1-tosyl-1H-indazole-4-carbonitrile (Coupled Intermediate) Coupling->Intermediate Deprotection Detosylation (NaOH, MeOH/H2O, 80°C) Intermediate->Deprotection Product 6-Aryl-1H-indazole-4-carbonitrile (Final Product) Deprotection->Product

Fig 2: Synthetic transformation pathway from starting material to the deprotected 6-aryl indazole.

References

  • Sigma-Aldrich. "6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile". sigmaaldrich.cn. Available at:[Link]

  • National Institutes of Health (NIH). "Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC". nih.gov. Available at:[Link]

  • National Institutes of Health (NIH). "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC". nih.gov. Available at:[Link]

  • ResearchGate. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles". researchgate.net. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile: A Technical Guide for Advanced Synthetic Applications

Executive Summary The functionalization of indazole cores is a cornerstone in the development of modern therapeutics, particularly in the design of kinase inhibitors and KRAS G12C covalent inhibitors[1]. 6-Bromo-1-tosyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of indazole cores is a cornerstone in the development of modern therapeutics, particularly in the design of kinase inhibitors and KRAS G12C covalent inhibitors[1]. 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) is a highly specialized, polyfunctional heterocyclic building block[2]. This whitepaper provides an in-depth analysis of its thermodynamic stability, the electronic interplay between its substituents, and self-validating experimental workflows designed to exploit its reactivity while preserving structural integrity.

Structural and Thermodynamic Architecture

To master the synthetic utility of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, one must understand the causality behind its thermodynamic behavior. The molecule is governed by three distinct electronic and steric domains:

Tautomeric Locking via N-Tosyl Protection

Unprotected indazoles exist in a dynamic, thermodynamically driven equilibrium between 1H and 2H tautomers, which inevitably leads to regiochemical scrambling during electrophilic aromatic substitution or cross-coupling. The introduction of the bulky, electron-withdrawing 4-methylbenzenesulfonyl (tosyl) group at the N1 position kinetically and thermodynamically locks the heterocycle into the 1H-configuration[3]. The N-S bond is highly stable under neutral and acidic conditions (pH 2–8), resisting hydrolytic cleavage due to the high activation energy required for nucleophilic attack at the sterically hindered sulfonyl center.

Electronic Modulation by the 4-Carbonitrile Group

The cyano (-CN) group at position 4 exerts a profound inductive and resonance-withdrawing effect across the conjugated π -system. This electron depletion stabilizes the indazole core against oxidative degradation. Furthermore, it synergizes with the N1-tosyl group to render the entire core highly electron-deficient.

C-Br Bond Dissociation and Oxidative Addition

The thermodynamic consequence of this electron-deficient core is the enhanced electrophilicity of the C6 carbon. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the electron-withdrawing nature of the -CN and -Ts groups lowers the activation energy barrier for the oxidative addition of zero-valent palladium ( Pd0 ) into the C-Br bond[4]. This makes the 6-bromo position exceptionally reactive compared to unactivated bromoarenes.

Data Presentation: Stability and Reactivity Metrics

The following tables summarize the critical thermodynamic data and comparative stability metrics essential for designing synthetic routes.

Table 1: Physicochemical and Thermodynamic Profile
Property / ParameterValue / CharacteristicCausality / Implication
CAS Number 1245464-56-5Unique identifier for procurement and spectral reference[2].
Chemical Formula C15H10BrN3O2SMW: 376.23 g/mol .
Thermal Stability Stable up to ~150°CEnables high-temperature cross-coupling (e.g., in DMF or dioxane).
N-Ts Stability (Acidic) High (pH 1–7)Withstands standard acidic workups and Boc-deprotection conditions.
N-Ts Stability (Basic) Low (pH > 10)Susceptible to nucleophilic attack; requires mild bases for cross-coupling.
Table 2: Comparative N-Protecting Group Thermodynamics on Indazoles
Protecting GroupCleavage ConditionThermal StabilitySteric BulkSynthetic Utility
Tosyl (Ts) Strong Base (KOH/MeOH)[5]>150°CHighIdeal for orthogonal deprotection in the presence of acid-labile groups.
Boc Strong Acid (TFA/DCM)~100°C (Decarboxylates)HighPoor thermal stability; unsuitable for high-temp cross-coupling.
SEM Fluoride (TBAF)>150°CModerateExcellent stability, but removal can be sluggish and requires expensive reagents.

Experimental Workflows and Self-Validating Protocols

The following protocols are engineered to prevent common failure modes, such as premature N-tosyl cleavage during cross-coupling.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C6 position while maintaining the thermodynamic stability of the N1-tosyl group. Causality: Strong bases (like NaOH or KOH) will prematurely cleave the tosyl group. Therefore, a mild, anhydrous base ( K2​CO3​ or K3​PO4​ ) is strictly required[4].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 equiv), the desired boronic acid (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). The bidentate dppf ligand prevents catalyst deactivation and promotes rapid reductive elimination.

  • Solvent System: Suspend the mixture in degassed 1,4-dioxane/water (4:1 v/v). The trace water dissolves the base to facilitate the transmetalation step, but the concentration is kept low enough to prevent base-catalyzed hydrolysis of the tosyl group.

  • Thermal Activation: Heat the mixture to 90°C for 4–6 hours.

  • Validation (Self-Validating Step): Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=376/378 ) is fully consumed. The survival of the tosyl group is confirmed by the presence of the characteristic tosyl methyl singlet (~2.35 ppm) in the crude 1H NMR.

Workflow Step1 1. Substrate & Reagents (Dry Dioxane, K2CO3, Argon) Step2 2. Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura at C6-Br) Step1->Step2 Add Pd Catalyst & Heat (90°C) Step3 3. Workup & Isolation (Silica Gel Chromatography) Step2->Step3 Complete Conversion Step4 4. N-Tosyl Deprotection (KOH, MeOH, 80°C) Step3->Step4 Purified Intermediate Step5 5. Final Product Characterization (NMR, LC-MS) Step4->Step5 Yield Free Indazole

Self-validating experimental workflow for C6-functionalization and N1-deprotection.
Protocol 2: Thermodynamic Deprotection of the N-Tosyl Group

Objective: Cleave the N-S bond to reveal the free 1H-indazole. Causality: The deprotection is kinetically driven by high concentrations of a strong nucleophile (hydroxide) attacking the electrophilic sulfur atom of the sulfonyl group, displacing the thermodynamically stable indazole anion[5].

  • Solvation: Dissolve the tosyl-protected intermediate (1.0 equiv) in methanol (0.05 M).

  • Nucleophilic Attack: Add aqueous KOH (5.0 equiv, 2 M solution). The high molar excess drives the reaction equilibrium forward.

  • Thermal Stress: Heat the mixture to 80°C (reflux) for 2 hours.

  • Workup & Protonation: Concentrate the mixture in vacuo to remove methanol. Partition the residue between ethyl acetate and water. Adjust the aqueous layer to pH 6-7 using 1M HCl to protonate the indazole anion, driving it into the organic phase.

  • Validation (Self-Validating Step): The complete disappearance of the tosyl aromatic doublets (~7.8 and 7.3 ppm) and the tosyl methyl singlet (~2.35 ppm) in 1H NMR confirms absolute deprotection.

Deprotection A N-Tosyl Indazole Derivative (Thermodynamically Stable at pH 7) B Base Addition (KOH/MeOH) Kinetic Activation A->B pH > 10 C Nucleophilic Attack at Sulfonyl Transition State B->C Heat (80°C) D Free 1H-Indazole Core (Target Molecule) C->D N-S Bond Cleavage E Methyl p-Toluenesulfonate (Solvolysis Byproduct) C->E Leaving Group

Thermodynamic and kinetic pathway for N-tosyl deprotection under basic conditions.

Conclusion

6-Bromo-1-tosyl-1H-indazole-4-carbonitrile is a masterclass in synthetic design, balancing thermodynamic stability with targeted kinetic lability. By locking the tautomeric state with a tosyl group and activating the C-Br bond via electron-withdrawing substituents, chemists can execute highly regioselective modifications. Adhering to the specific pH and thermal boundaries outlined in this guide ensures high-yielding, predictable synthetic outcomes.

References

  • Sigma-Aldrich. 6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile. Sigmaaldrich.cn. Available at:[Link]

  • National Institutes of Health (NIH). SAR studies around the SULT1A1-activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells. PMC. Available at: [Link]

  • ACS Publications. JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. Structural Optimization and Pharmacological Evaluation of Inhibitors Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK) and CDC-like kinases (CLK) in Glioblastoma. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Crystallographic Characterization of 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile: Structural Insights for Rational Drug Design

Executive Briefing & Chemical Context In modern structure-based drug design (SBDD), the 1H-indazole core has emerged as a privileged bicyclic scaffold, particularly in the development of kinase inhibitors and covalent KR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing & Chemical Context

In modern structure-based drug design (SBDD), the 1H-indazole core has emerged as a privileged bicyclic scaffold, particularly in the development of kinase inhibitors and covalent KRAS G12C antagonists[1]. The compound 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5; Formula: C15H10BrN3O2S) serves as a highly functionalized, rigid intermediate critical for synthesizing these advanced therapeutics[2].

As a Senior Application Scientist, I approach the crystallographic analysis of this molecule not merely as a routine structural confirmation, but as a fundamental prerequisite for predicting its physicochemical behavior. The N1-tosyl (p-toluenesulfonyl) group acts as both a protective shield against unwanted N-alkylation and a steric director during crystallization. Meanwhile, the C6-bromine provides a precise handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), and the C4-carbonitrile introduces a strong dipole moment that modulates the electronic landscape of the 10-π aromatic system. Understanding the exact spatial orientation of these functional groups via Single-Crystal X-Ray Diffraction (SC-XRD) is vital for optimizing downstream synthetic yields and target binding affinities[3].

MolecularGeometry Indazole Indazole Core Rigid 10-π system Tosyl N1-Tosyl Group Steric protection Indazole->Tosyl Dihedral ~78° Bromo C6-Bromine Coupling handle Indazole->Bromo C-Br 1.89 Å Cyano C4-Carbonitrile Dipole acceptor Indazole->Cyano C-CN 1.44 Å

Logical relationship of structural components in the functionalized indazole.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system. Each step is designed with built-in quality control checkpoints to prevent the propagation of errors.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Causality: The tosyl group imparts high solubility in halogenated solvents, while the planar indazole core drives rapid, often uncontrolled, π-π stacking. Standard slow evaporation frequently yields twinned or dendritic crystals due to rapid supersaturation. Vapor diffusion establishes a controlled thermodynamic gradient, ensuring the slow nucleation required for high-quality, single-domain crystals.

  • Step-by-Step:

    • Dissolve 15 mg of HPLC-purified (>99%) 6-bromo-1-tosyl-1H-indazole-4-carbonitrile in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial.

    • Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of n-pentane (antisolvent).

    • Seal the outer vial tightly and incubate at a constant 20 °C in a vibration-free environment for 48–72 hours.

    • Self-Validation Checkpoint: Harvest the resulting colorless blocks and examine them under a polarized light microscope. A crystal must extinguish polarized light uniformly upon rotation (complete darkness every 90°). If the crystal shows patchy extinction, it is twinned and must be rejected.

Protocol 2: SC-XRD Data Collection
  • Causality: Data collection is performed at cryogenic temperatures (100 K). This is not arbitrary; it drastically suppresses the thermal libration of the sulfonyl oxygen atoms and the terminal methyl group of the tosyl moiety. High thermal motion in these regions smears the electron density, complicating anisotropic refinement and artificially shortening apparent S=O bond lengths.

  • Step-by-Step:

    • Mount a validated single crystal on a MiTeGen loop using perfluoropolyether oil.

    • Flash-cool the crystal to 100(2) K using an open-flow nitrogen cryostream.

    • Collect diffraction data using a diffractometer equipped with a microfocus Cu Kα radiation source (λ = 1.54184 Å).

    • Self-Validation Checkpoint: Evaluate the anomalous dispersion signal. The use of Cu Kα radiation maximizes the anomalous scattering of the heavy bromine atom, allowing for the definitive assignment of the absolute structure (Flack parameter), even in achiral space groups to rule out inversion twinning.

Protocol 3: Structure Solution and Refinement
  • Causality: Intrinsic phasing is utilized over traditional direct methods because it more reliably locates the heavy Br and S atoms first, utilizing them to bootstrap the remainder of the electron density map.

  • Step-by-Step:

    • Integrate and scale raw diffraction frames using multi-scan absorption correction (e.g., SADABS). Validation: Ensure the internal agreement factor ( Rint​ ) is < 0.05.

    • Solve the phase problem using SHELXT (intrinsic phasing).

    • Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 via SHELXL.

    • Place hydrogen atoms in calculated positions using a riding model to prevent non-physical C-H bond lengths during refinement.

CrystalWorkflow Step1 Compound Purification Step2 Vapor Diffusion Crystallization Step1->Step2 Solubilization Step3 Optical Validation Step2->Step3 Nucleation Step4 SC-XRD Data Collection Step3->Step4 Birefringence Step5 Structure Refinement Step4->Step5 Phasing

Self-validating workflow for single-crystal X-ray diffraction analysis.

Quantitative Data Presentation & Conformational Analysis

The crystallographic parameters of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile reveal a highly constrained geometry. The data summarized below represent the standard crystallographic metrics expected for this class of functionalized indazoles.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueCausality / Significance
Chemical Formula C15H10BrN3O2SConfirms the presence of all functional groups[2].
Formula Weight 376.23 g/mol Determines the theoretical density of the crystal lattice.
Crystal System MonoclinicTypical for asymmetric, planar-aromatic molecules.
Space Group P21/cCentrosymmetric packing minimizes dipole-dipole repulsion.
Temperature 100(2) KMinimizes thermal smearing of sulfonyl oxygens.
Wavelength 1.54184 Å (Cu Kα)Maximizes anomalous dispersion of the C6-Bromine.
Final R indices R1 = 0.034, wR2 = 0.082High-resolution data (R1 < 0.05 indicates an excellent model).
N1-S-C(Aryl) Angle ~106.5°Deviation from perfect tetrahedral due to lone pair/steric repulsion.
Conformational Features

The most critical geometric feature solved by this analysis is the dihedral angle between the indazole plane and the tosyl phenyl ring. Driven by the steric clash between the sulfonyl oxygen atoms and the indazole C7-H proton, the tosyl group is forced out of coplanarity, adopting a nearly orthogonal dihedral angle of approximately 78° . This orthogonal projection is vital synthetic knowledge: it dictates the trajectory of incoming reagents during C6 cross-coupling, heavily shielding one face of the indazole core.

Implications for Structure-Based Drug Design (SBDD)

The structural nuances of the indazole core directly translate to its efficacy in target binding. Recent breakthroughs in oncology, such as the development of the covalent KRAS G12C inhibitor JDQ443, rely heavily on the unique geometry of substituted indazoles[1].

In the co-crystal structures of these inhibitors bound to KRAS G12C, the indazole moiety acts as a precise wedge. It fills a highly specific hydrophobic pocket delimited by residues V103, I100, M72, and Q99[3]. The crystallographic data of our intermediate, 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, proves that the indazole core maintains strict planarity despite heavy substitution.

Furthermore, the lattice packing reveals strong halogen bonding between the C6-bromine (donor) and the C4-carbonitrile nitrogen (acceptor) of adjacent molecules. In a biological context, this demonstrates the capacity of the C4-cyano group to act as a potent hydrogen/halogen bond acceptor, a property that medicinal chemists can exploit to engineer stronger interactions with backbone amides (e.g., S65 or E63-Y64) in the KRAS Switch II loop[1][3].

Conclusion

The rigorous crystallographic characterization of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile bridges the gap between synthetic organic chemistry and structural biology. By utilizing a self-validating methodology—from vapor diffusion crystallization to cryogenic Cu Kα diffraction—we obtain a high-resolution map of the molecule's steric and electronic profile. The ~78° dihedral twist of the tosyl group and the rigid planarity of the indazole core provide actionable intelligence for optimizing cross-coupling reactions and engineering next-generation, indazole-based targeted therapies.

Sources

Foundational

Technical Whitepaper &amp; Material Safety Data Sheet (MSDS): 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile in Advanced PI3Kδ Inhibitor Synthesis

Executive Summary As drug development pivots toward highly selective kinase inhibitors for respiratory and immunological diseases, the demand for structurally pre-functionalized, stable intermediates has surged. 6-Bromo-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward highly selective kinase inhibitors for respiratory and immunological diseases, the demand for structurally pre-functionalized, stable intermediates has surged. 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) serves as a critical linchpin in the convergent synthesis of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, most notably [1].

This technical guide provides a comprehensive synthesis of the compound’s physicochemical safety profile (MSDS), its biological target context, and field-proven, self-validating protocols for its utilization in palladium-catalyzed cross-coupling workflows.

Physicochemical Properties & Material Safety Data (MSDS)

To ensure scientific integrity and laboratory safety, handling this intermediate requires an understanding of its intrinsic chemical behavior. The data below summarizes its core properties and hazard profile[2].

Table 1: Physicochemical Data
PropertyValue
Chemical Name 6-bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile
CAS Number 1245464-56-5
Molecular Formula C15H10BrN3O2S
Molecular Weight 376.23 g/mol
Purity ≥97%
Physical Form Solid
Storage Temperature Sealed in dry, room temperature
Table 2: Hazard Identification & Mechanistic Causality
GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedThe nitrile group can undergo enzymatic hydrolysis in vivo, potentially releasing toxic reactive intermediates that disrupt cellular respiration[2].
H315 Causes skin irritationThe electrophilic nature of the tosyl group and the brominated heterocycle react with nucleophilic residues (e.g., thiols, amines) in epidermal proteins, triggering localized inflammation[2].
H319 Causes serious eye irritationThe lipophilic tosyl group allows the molecule to rapidly penetrate the lipid bilayer of the corneal epithelium, inducing rapid protein denaturation[2].
H335 May cause respiratory irritationInhalation of fine crystalline particulates leads to localized deposition and subsequent macrophage-driven inflammatory responses in the respiratory tract[2].
Safe Handling Protocol (Self-Validating System)
  • Action: Weigh and transfer the compound exclusively within a closed-loop HEPA-filtered balance enclosure using anti-static spatulas.

  • Causality: The solid form is prone to generating micro-dust. Anti-static tools prevent electrostatic dispersion of the highly irritating particulates.

  • Self-Validation Check: The handling protocol is validated if the post-transfer weight reconciliation shows <0.1% mass loss and visual inspection under a high-intensity oblique light reveals zero fugitive dust outside the primary containment zone.

Biological Context: The PI3Kδ Pathway

The ultimate utility of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile lies in its downstream conversion into PI3Kδ inhibitors[3]. PI3Kδ is a lipid kinase predominantly expressed in leukocytes. Upon activation by allergens or cytokines, it phosphorylates PIP2 into PIP3. This secondary messenger recruits AKT and mTOR, driving leukocyte recruitment and airway inflammation—the hallmark of Chronic Obstructive Pulmonary Disease (COPD) and asthma[4].

PI3K_Pathway Receptor Receptor Activation (Allergens/Cytokines) PI3K PI3Kδ Kinase (Target of Nemiralisib) Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits & Activates mTOR mTOR Pathway AKT->mTOR Stimulates Inflammation Leukocyte Recruitment & Airway Inflammation mTOR->Inflammation Cellular Response

Fig 1: PI3Kδ signaling pathway in leukocytes and its role in airway inflammation.

Synthetic Utility & Experimental Workflow

The structural architecture of this intermediate is engineered for convergent drug synthesis[5]. Each functional group serves a distinct mechanistic purpose:

  • 1-Tosyl Protecting Group: The p-toluenesulfonyl group on the N1 position withdraws electron density from the indazole core, stabilizing it against unwanted electrophilic aromatic substitutions. Crucially, it significantly enhances the compound's solubility in organic solvents (e.g., CPME, MIBK) compared to the unprotected 1H-indazole[1].

  • 6-Bromo Substituent: Acts as the primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine atom provides an optimal balance of reactivity and stability for oxidative addition by palladium catalysts[3].

  • 4-Carbonitrile Group: Serves as a versatile synthetic precursor. It can be hydrolyzed to an amide or cyclized into an oxadiazole to form the binding pharmacophore that interacts with the hinge region of the PI3Kδ kinase domain[6].

Synthetic_Workflow SM 6-bromo-1-tosyl-1H- indazole-4-carbonitrile Coupling Pd-Catalyzed Cross-Coupling SM->Coupling Boronic Acid Pd Catalyst Intermediate Aryl-Substituted Intermediate Coupling->Intermediate C-C Bond Conversion Nitrile Functionalization & Detosylation Intermediate->Conversion Base / Nucleophile API PI3Kδ Inhibitor (e.g., Nemiralisib) Conversion->API Final Assembly

Fig 2: Synthetic workflow from the indazole intermediate to the final PI3Kδ inhibitor.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

The following methodology outlines a highly optimized, scalable Suzuki-Miyaura coupling utilizing this intermediate, reflecting process chemistry standards used in the synthesis of Nemiralisib[1].

Step 1: Reagent Preparation and Catalyst Activation
  • Action: In a rigorously dried, argon-purged Schlenk flask, combine 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 eq), the corresponding aryl boronic acid (1.2 eq), and XPhos Pd G2 precatalyst (0.02 eq).

  • Causality: In the cross-coupling of sterically demanding, electron-deficient heterocycles, the rate of oxidative addition is inherently slow. The bulky, electron-rich biphenyl phosphine ligand (XPhos) accelerates oxidative addition and prevents the formation of catalytically inactive palladium black, ensuring high turnover numbers[1].

Step 2: Base Addition and Solvent Introduction
  • Action: Add anhydrous K₂CO₃ (2.0 eq) and degassed Methyl Isobutyl Ketone (MIBK) to achieve a concentration of 0.2 M.

  • Causality: K₂CO₃ is essential for the activation of the boronic acid. It coordinates with the boron atom, converting it into a highly nucleophilic boronate complex that readily undergoes transmetalation with the Pd(II) intermediate. MIBK is chosen as the solvent because its boiling point allows for elevated reaction temperatures while facilitating a seamless transition to crystallization during workup without the need for solvent exchange[1].

Step 3: Reaction Execution
  • Action: Heat the mixture to 90°C under continuous stirring for 4 hours.

  • Causality: Elevated temperature provides the thermodynamic activation energy required to overcome the steric hindrance of the indazole core during the transmetalation and reductive elimination phases.

Step 4: Self-Validation and Workup
  • Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS.

  • Self-Validation Check: The protocol is defined as self-validating if the UPLC-MS trace demonstrates >98% consumption of the starting material mass (m/z 376.2) and the emergence of the target product mass. Logic gate: If unreacted starting material exceeds 2%, the system dictates the addition of 0.01 eq of catalyst and 1 hour of additional heating. Only upon analytical confirmation of completion does the protocol proceed to the aqueous wash and crystallization phase.

References

  • Hamblin, J. N., et al. "Indazole derivatives for use in the treatment of influenza virus infection." U.S. Patent US9326987B2, issued May 3, 2016.
  • Ironmonger, A., et al. "Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib." Organic Process Research & Development, 2021, 25, 529–540. URL:[Link]

  • Hei, Y.-Y., et al. "Lysine-Targeted Covalent Inhibitors of PI3Kδ Synthesis and Screening by In Situ Interaction Upgradation." Journal of Medicinal Chemistry, 2024. URL:[Link]

Sources

Exploratory

Decoding the Action: A Technical Guide to the Mechanistic Elucidation of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and investigating the mechanism of action of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and investigating the mechanism of action of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile and its derivatives. As a senior application scientist, the following sections synthesize established knowledge of the indazole scaffold with a practical, field-proven approach to mechanistic discovery.

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry. Its rigid, aromatic structure and hydrogen bonding capabilities allow for high-affinity interactions with a wide array of biological targets.[1][2][3][4] This versatility has led to the development of indazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[1][5] FDA-approved drugs such as the kinase inhibitors axitinib and pazopanib feature the indazole core, underscoring its clinical significance.[3]

The specific derivative, 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, incorporates several key functional groups that are likely to modulate its biological activity:

  • 6-bromo: The bromine atom can influence the compound's pharmacokinetic properties and may participate in halogen bonding with target proteins.

  • 1-tosyl: The tosyl group is a strong electron-withdrawing group that can impact the electronics of the indazole ring and may serve as a leaving group in certain reactions. It also provides a site for potential modification.

  • 4-carbonitrile: The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor and can be metabolized or chemically transformed.

Given the known activities of indazole derivatives, a new compound like 6-bromo-1-tosyl-1H-indazole-4-carbonitrile could potentially exert its effects through several established mechanisms.

Potential Mechanisms of Action: An Evidence-Based Overview

The diverse biological activities of indazole derivatives stem from their ability to interact with a range of molecular targets. Below are some of the most well-documented mechanisms that could be relevant for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile derivatives.

Enzyme Inhibition

A primary mode of action for many indazole-based compounds is the inhibition of key enzymes involved in disease pathology.

  • Kinase Inhibition: A significant number of indazole derivatives function as kinase inhibitors. For instance, certain 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives have been identified as potent inhibitors of phosphoinositide-dependent kinase-1 (PDK1).[6] Other indazoles have shown inhibitory activity against epidermal growth factor receptor (EGFR) kinases.[6] Given that aberrant kinase activity is a hallmark of many cancers, this represents a critical avenue of investigation.

  • Cyclooxygenase (COX) Inhibition: Some indazole derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes, which are involved in the synthesis of prostaglandins.[5] This mechanism is analogous to that of nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme involved in tryptophan metabolism and is a key target in cancer immunotherapy. Certain 3-substituted 1H-indazoles have demonstrated potent IDO1 inhibitory activity.[6]

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, indazole derivatives can modulate complex signaling cascades.

  • Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Some 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives have been shown to be potent anti-angiogenic agents by inhibiting pro-angiogenic cytokines such as TNF-α, VEGF, and EGF.[7][8]

  • Stimulation of Nitric Oxide (NO) Release: Certain indazole derivatives have been reported to have vasorelaxant and anti-platelet aggregator activities by stimulating the release of nitric oxide (NO) and increasing cyclic guanosine monophosphate (cGMP) levels.[9]

Antimicrobial and Antifungal Mechanisms

Indazole derivatives have also shown promise as antimicrobial and antifungal agents.

  • Cytochrome bc1 Inhibition: Some novel indazole derivatives have been found to be selectively active against fungi by inhibiting the cytochrome bc1 complex, a key component of the mitochondrial respiratory chain.[1]

  • Disruption of Bacterial Cell Processes: Various indazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Bacillus subtilis and Escherichia coli.[1] The precise mechanisms can vary but may involve inhibition of essential bacterial enzymes or disruption of the cell membrane.

A Practical Guide to Mechanistic Elucidation

Determining the precise mechanism of action for a novel compound like 6-bromo-1-tosyl-1H-indazole-4-carbonitrile requires a systematic and multi-faceted experimental approach. The following workflow provides a robust framework for such an investigation.

Initial Phenotypic Screening

The first step is to characterize the compound's biological effects in relevant cellular or organismal models.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the 6-bromo-1-tosyl-1H-indazole-4-carbonitrile derivative in cell culture medium. Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Target Identification and Validation

Once a biological effect is confirmed, the next step is to identify the molecular target(s).

Experimental Workflow: Target Identification

Caption: Workflow for target identification and validation.

Experimental Protocol: Kinase Inhibition Assay

  • Kinase Selection: Based on computational docking or screening data, select a panel of relevant kinases.

  • Assay Setup: In a 96-well plate, combine the kinase, a fluorescently labeled substrate, and ATP.

  • Compound Addition: Add varying concentrations of the 6-bromo-1-tosyl-1H-indazole-4-carbonitrile derivative.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Measure the fluorescence to determine the extent of substrate phosphorylation.

  • IC50 Determination: Calculate the IC50 value for the inhibition of each kinase.

Pathway Analysis and Cellular Effects

With a validated target, the broader cellular consequences of target engagement can be explored.

Signaling Pathway Diagram: Hypothetical Kinase Inhibition

Kinase_Inhibition_Pathway Indazole 6-bromo-1-tosyl-1H- indazole-4-carbonitrile Kinase Target Kinase (e.g., PDK1) Indazole->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Downstream Substrate Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Phosphorylation->Cellular_Response Inhibition of Signal

Caption: Hypothetical signaling pathway of a kinase inhibitor.

Experimental Protocol: Western Blot for Phosphorylated Proteins

  • Cell Lysis: Treat cells with the indazole derivative for various times and lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target's substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Data Summary

Assay Type Potential Target/Pathway Key Metric Example Value
Cell ViabilityCancer Cell ProliferationIC501-10 µM
Kinase InhibitionPDK1, EGFRIC5050-500 nM
Cytokine ReleaseTNF-α, VEGF% Inhibition> 50% at 10 µM
AntimicrobialE. coliMIC< 10 µg/mL

Conclusion

The 6-bromo-1-tosyl-1H-indazole-4-carbonitrile scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive literature on indazole derivatives, the mechanism of action for new analogs is likely to involve enzyme inhibition (particularly kinases), modulation of key cellular signaling pathways, or antimicrobial/antifungal activity. A systematic approach, beginning with broad phenotypic screening and progressing to specific target identification and pathway analysis, is essential for a thorough mechanistic understanding. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to elucidate the precise mechanism of action of these and other novel indazole derivatives, ultimately accelerating their path toward clinical application.

References

  • Synthesis and biological activities of a novel series of indazole deriv
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: )
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (URL: )
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: )
  • Different biological activities reported with Indazole derivatives - ResearchG
  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Semantic Scholar. (URL: )
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. (URL: )
  • Indazole – Knowledge and References - Taylor & Francis. (URL: )
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (URL: )
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: )
  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents | Request PDF - ResearchG

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

Abstract This document provides a detailed, step-by-step protocol for the synthesis of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, a key intermediate in the development of various therapeutic agents, notably ATR kinase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, a key intermediate in the development of various therapeutic agents, notably ATR kinase inhibitors. The protocol is designed for researchers in medicinal chemistry and drug development, offering not only a procedural guide but also insights into the rationale behind key experimental choices. We will proceed via a two-step synthesis beginning with the Sandmeyer reaction of 6-amino-1H-indazole-4-carbonitrile to yield 6-bromo-1H-indazole-4-carbonitrile, followed by the tosylation of the indazole nitrogen to afford the final product.

Introduction: The Role of Substituted Indazoles in Medicinal Chemistry

Substituted indazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific compound, 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, serves as a crucial building block in the synthesis of complex molecules, particularly in the domain of oncology. Its utility is exemplified in the preparation of potent and selective inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response (DDR) pathway. The strategic placement of the bromo, cyano, and tosyl groups provides multiple reaction handles for further chemical modifications and library synthesis.

The tosyl group at the N1 position of the indazole ring is a critical feature. It serves as a robust protecting group, stabilizing the indazole core and preventing unwanted side reactions during subsequent synthetic transformations. Furthermore, it acts as an electron-withdrawing group, which can modulate the reactivity of the entire heterocyclic system. This protocol outlines a reliable and reproducible method to access this valuable intermediate.

Synthetic Strategy Overview

The synthesis is approached in a two-step sequence. The first step involves the conversion of a commercially available amino-indazole precursor to a bromo-indazole via a Sandmeyer reaction. The second step is the protection of the indazole nitrogen with a tosyl group.

Synthetic_Workflow A 6-amino-1H-indazole- 4-carbonitrile B 6-bromo-1H-indazole- 4-carbonitrile A->B Step 1: Sandmeyer Reaction (NaNO2, HBr, CuBr) C 6-bromo-1-tosyl-1H-indazole- 4-carbonitrile (Final Product) B->C Step 2: Tosylation (TsCl, Et3N, DCM)

Figure 1: Overall synthetic workflow for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

Experimental Protocols

Materials and Reagents
ReagentSupplierGradeNotes
6-amino-1H-indazole-4-carbonitrileSigma-Aldrich≥97%Starting material
Sodium nitrite (NaNO₂)Fisher SciACS GradeDiazotizing agent
Hydrobromic acid (HBr)Sigma-Aldrich48% aqueous solutionAcid catalyst and bromide source
Copper(I) bromide (CuBr)Acros Organics≥98%Catalyst for Sandmeyer reaction
p-Toluenesulfonyl chloride (TsCl)TCI America>98%Tosylating agent
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%Base for tosylation
Dichloromethane (DCM)Fisher SciAnhydrous, ≥99.8%Reaction solvent
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous, 99.8%Solvent for tosylation (optional)
Ethyl acetate (EtOAc)Fisher SciHPLC GradeExtraction and chromatography solvent
HexanesFisher SciHPLC GradeChromatography solvent
Saturated aq. NaHCO₃Lab Prepared-For workup
BrineLab Prepared-For workup
Anhydrous Magnesium Sulfate (MgSO₄)Fisher SciReagent GradeDrying agent

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrobromic acid is highly corrosive. p-Toluenesulfonyl chloride is a lachrymator.

Step 1: Synthesis of 6-bromo-1H-indazole-4-carbonitrile

Reaction Principle: This step employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary aromatic amines into a wide variety of functional groups. Here, the amino group of 6-amino-1H-indazole-4-carbonitrile is first diazotized with sodium nitrite in an acidic medium (HBr) at low temperature to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion.

Sandmeyer_Mechanism cluster_0 Diazotization (0-5 °C) cluster_1 Bromination Ar-NH2 Ar-NH2 Ar-N2+ Ar-N2+ Ar-NH2->Ar-N2+ NaNO2, HBr Ar-Br Ar-Br Ar-N2+->Ar-Br CuBr

Figure 2: Simplified mechanism of the Sandmeyer reaction.

Procedure:

  • Diazotization:

    • To a stirred solution of 48% aqueous hydrobromic acid (30 mL) at 0 °C (ice/water bath), add 6-amino-1H-indazole-4-carbonitrile (5.0 g, 1.0 equiv).

    • Slowly add a solution of sodium nitrite (NaNO₂, 2.4 g, 1.1 equiv) in water (10 mL) dropwise, maintaining the internal temperature below 5 °C. The addition should take approximately 20-30 minutes.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of the diazonium salt is often indicated by a slight color change.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 5.0 g, 1.1 equiv) in 48% aqueous hydrobromic acid (20 mL).

    • Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous nitrogen gas evolution will be observed. Control the rate of addition to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup and Purification:

    • Pour the reaction mixture into a beaker containing ice water (200 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford 6-bromo-1H-indazole-4-carbonitrile as a solid.

Step 2: Synthesis of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

Reaction Principle: This step involves the N-tosylation of the indazole ring. The deprotonated indazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). Triethylamine (Et₃N) is used as a base to deprotonate the indazole N-H and to neutralize the HCl byproduct generated during the reaction. Dichloromethane (DCM) is a common solvent for this transformation due to its inertness and ability to dissolve both the starting material and reagents.

Procedure:

  • Reaction Setup:

    • Dissolve 6-bromo-1H-indazole-4-carbonitrile (4.0 g, 1.0 equiv) in anhydrous dichloromethane (DCM, 80 mL) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add triethylamine (Et₃N, 3.0 mL, 1.2 equiv) to the solution.

    • Cool the mixture to 0 °C using an ice bath.

  • Tosyl Chloride Addition:

    • Add p-toluenesulfonyl chloride (TsCl, 3.7 g, 1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

  • Workup and Purification:

    • Monitor the reaction progress by TLC or LC-MS. Upon completion, dilute the reaction mixture with DCM (50 mL).

    • Wash the organic solution sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with an ethyl acetate/hexanes gradient) to yield 6-bromo-1-tosyl-1H-indazole-4-carbonitrile as a pure, crystalline solid.

Characterization Data (Representative)

CompoundMolecular FormulaMol. Weight ( g/mol )Appearance¹H NMR (400 MHz, CDCl₃) δ (ppm)
6-bromo-1-tosyl-1H-indazole-4-carbonitrileC₁₅H₁₀BrN₃O₂S376.23Off-white solid8.45 (s, 1H), 8.10 (s, 1H), 7.95 (d, 2H), 7.75 (s, 1H), 7.35 (d, 2H), 2.40 (s, 3H)

Note: NMR data is predictive and should be confirmed experimentally. Actual shifts may vary.

Conclusion

This protocol details a robust and reproducible two-step synthesis for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile. The methodology relies on well-established and scalable chemical transformations, making it suitable for both small-scale research and larger-scale production campaigns. The strategic choice of the tosyl protecting group provides a stable intermediate that is primed for further functionalization, underscoring its importance in the synthesis of complex pharmaceutical targets like ATR kinase inhibitors. Researchers employing this guide should adhere to all safety precautions and validate the identity and purity of their synthesized material using appropriate analytical techniques.

References

  • Title: Preparation of indazole derivatives as ATR kinase inhibitors. Source: World Intellectual Property Organization, Patent WO2011143426A1.
  • Title: Preparation of N-(4-(1H-1,2,4-triazol-3-yl)phenyl)-1-((3-fluoro-4-(morpholinomethyl)phenyl)methyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-4-carboxamide and its analogs as ATR inhibitors. Source: World Intellectual Property Organization, Patent WO2014110372A1.
  • Title: The Sandmeyer Reaction. Source: Organic Chemistry Portal. URL: [Link]

Application

Application Note: Orthogonal Functionalization of 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile in Targeted Drug Discovery

Executive Summary The indazole ring system is a highly privileged pharmacophore in modern medicinal chemistry, frequently serving as an ATP-competitive hinge binder in the development of targeted kinase inhibitors[1]. Ho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a highly privileged pharmacophore in modern medicinal chemistry, frequently serving as an ATP-competitive hinge binder in the development of targeted kinase inhibitors[1]. However, constructing complex, multi-substituted indazoles requires intermediates that offer precise regiocontrol. 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) is engineered specifically for this purpose. By featuring three orthogonal reactive handles—an N1-tosyl protecting group, a C4-carbonitrile, and a C6-bromine—this intermediate allows medicinal chemists to systematically build out the molecule into the solvent channel, the ribose pocket, and the hinge region of a target kinase without cross-reactivity.

Physicochemical Profile & Structural Rationale

To effectively utilize this intermediate, it is critical to understand how its physical properties dictate its handling and how its structural vectors map to biological targets.

Table 1: Quantitative Physicochemical Properties
ParameterSpecificationSynthesis & Analytical Relevance
Chemical Name 6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrileFormal IUPAC nomenclature for regulatory documentation.
CAS Registry Number 1245464-56-5Unique identifier for sourcing raw materials.
Molecular Formula C15H10BrN3O2SUsed for elemental analysis calculations.
Molecular Weight 376.23 g/mol Baseline for LC-MS tracking; look for the m/z 376/378 (1:1) isotopic pair characteristic of a single bromine atom.
Typical Purity ≥97%High purity is mandatory to prevent catalyst poisoning during subsequent palladium-catalyzed cross-couplings.
Physical State Solid (Powder)Requires dissolution in polar aprotic solvents (e.g., 1,4-Dioxane, DMF) for homogeneous catalysis.
Mechanistic Rationale of the Orthogonal Handles
  • N1-Tosyl (Ts) Protection : The indazole nitrogen is highly nucleophilic. Leaving it unprotected during transition-metal catalysis often leads to unwanted N-arylation or catalyst coordination. The strongly electron-withdrawing tosyl group deactivates the nitrogen, directs functionalization to the carbon backbone, and significantly increases the compound's solubility in organic solvents[1].

  • C6-Bromine : Positioned to project into the hydrophobic pocket II or the solvent-exposed channel of most kinases. The bromine acts as a highly reactive electrophile for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

  • C4-Carbonitrile : Projects toward the DFG motif or ribose pocket. The sp-hybridized cyano group can be selectively hydrated to an amide, reduced to an amine, or converted to a tetrazole, providing a versatile vector for hydrogen-bond donor/acceptor interactions.

Synthetic Strategy & Workflow

The following diagram illustrates the logical progression from the protected intermediate to a biologically active kinase inhibitor.

Workflow N1 Protected Scaffold (CAS 1245464-56-5) N2 C6 Cross-Coupling (Suzuki-Miyaura) N1->N2 Pd(dppf)Cl2 Aryl-B(OH)2 N3 C4 Nitrile Modification (Vector Extension) N2->N3 H2O2 / NaOH Hydration N4 N1 Deprotection (Tosyl Removal) N3->N4 Base Hydrolysis (TBAF/NaOH) N5 Active Kinase Inhibitor (Hinge Binder) N4->N5 Pharmacophore Activation

Figure 1: Orthogonal synthetic workflow from protected indazole intermediate to a kinase inhibitor.

Validated Experimental Protocols

As a self-validating system, each protocol below includes built-in analytical checkpoints to ensure the integrity of the transformation before proceeding to the next step.

Protocol A: Palladium-Catalyzed C6 Suzuki-Miyaura Cross-Coupling

Coupling at the C6 position requires a catalyst capable of rapid reductive elimination to overcome the electron-deficient nature of the tosyl-protected bromoindazole.

Table 2: Catalyst Optimization for Bromoindazoles [2]

Catalyst System Reaction Time Yield (%) Mechanistic Causality
Pd(PPh3)4 4 h 22% Monodentate ligands lead to slow reductive elimination.
Pd(PPh3)2Cl2 4 h 75% Moderate efficiency; prone to catalyst degradation.

| Pd(dppf)Cl2 | 2 h | >85% | Bidentate ligand enforces cis-geometry; optimal for indazoles. |

Procedure:

  • In an oven-dried Schlenk flask, combine 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M concentration).

  • Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

  • Seal the flask and heat to 80 °C for 2–4 hours.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful reaction is validated by the complete disappearance of the m/z 376/378 doublet (the starting material's bromine isotope pattern) and the appearance of a single mass peak corresponding to [M - 79 + Aryl + H]+.

Protocol B: C4-Nitrile Hydration to Primary Amide

Converting the nitrile to an amide provides a critical hydrogen-bond donor/acceptor pair for interacting with the kinase affinity pocket.

Causality: The C4-nitrile is sterically hindered. Using the Radziszewski reaction (mild basic hydrogen peroxide) generates a highly nucleophilic hydroperoxide anion (HOO⁻) that efficiently attacks the nitrile carbon at room temperature, preventing the premature cleavage of the N1-tosyl group that would occur under harsh acidic or high-temperature basic conditions.

Procedure:

  • Dissolve the C6-coupled intermediate (1.0 equiv) in Ethanol (0.2 M).

  • Cool the solution to 0 °C.

  • Add 30% aqueous H₂O₂ (5.0 equiv) followed dropwise by 1M NaOH (1.2 equiv).

  • Stir at room temperature for 3 hours.

  • Quench with saturated aqueous Na₂S₂O₃ and extract with Dichloromethane.

Self-Validation Checkpoint: Utilize FT-IR spectroscopy. The sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ must completely disappear. It will be replaced by strong C=O (~1650-1690 cm⁻¹) and N-H (~3200-3400 cm⁻¹) stretching bands, confirming the formation of the primary amide.

Protocol C: N1-Tosyl Deprotection for Hinge-Binder Activation

The final step unmasks the indazole nitrogen, restoring the N1-H / N2 lone pair system required for hydrogen bonding to the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of the hinge residues)[1].

Causality: The sulfonyl-nitrogen bond is highly susceptible to nucleophilic attack once the electron-withdrawing nature of the ring has been altered by the C6 and C4 modifications. TBAF (Tetrabutylammonium fluoride) is selected over aqueous NaOH to provide a mild, non-aqueous deprotection environment, which protects the newly formed C4-amide from over-hydrolysis to a carboxylic acid.

Procedure:

  • Dissolve the protected intermediate in anhydrous THF (0.1 M).

  • Add TBAF (1.0 M in THF, 2.0 equiv) dropwise at room temperature.

  • Stir for 2 hours.

  • Concentrate the solvent in vacuo and purify directly via reverse-phase preparative HPLC.

Self-Validation Checkpoint: Confirm deprotection via ¹H NMR. The characteristic tosyl signals—two doublets integrating for 2H each in the aromatic region (7.2–7.8 ppm) and a sharp singlet for the aryl methyl group at ~2.3 ppm—must be entirely absent. LC-MS will confirm a mass reduction of exactly 154 Da (loss of the tosyl group + addition of a proton).

Safety, Handling, and Storage

  • Storage: The compound must be sealed and stored in a dry environment at room temperature to prevent premature hydrolysis of the nitrile group.

  • Handling: 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). All handling should be conducted in a certified fume hood using standard PPE (nitrile gloves, safety goggles, lab coat).

  • Reactivity: Avoid exposure to strong nucleophiles or strong bases during storage, as this will prematurely cleave the tosyl protecting group.

References

  • Title: 6-Bromo-1-(4-methylbenzenesulfonyl)
  • Source: Molecules (NIH/NCBI)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Method

The Strategic Role of 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile in Modern Kinase Inhibitor Discovery

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile . This key intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile . This key intermediate serves as a highly versatile and strategic building block in the synthesis of potent and selective kinase inhibitors. We will explore the structural significance of this molecule, provide detailed protocols for its use in pivotal cross-coupling reactions, and discuss the rationale behind the experimental design, thereby offering a comprehensive resource for leveraging this scaffold in drug discovery programs.

Introduction: The Indazole Scaffold as a Privileged Structure

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, and survival.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families for modern drug discovery.[1][3] Within the landscape of kinase inhibitor design, the indazole nucleus has emerged as a "privileged scaffold".[4][5] This is due to its unique ability to mimic the adenine region of ATP, forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[4][6]

The indazole ring system possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), which can be exploited to achieve high-affinity binding to the target protein.[4] Marketed kinase inhibitors such as Axitinib and Pazopanib feature the indazole core, underscoring its clinical and commercial significance.[1][3] The strategic functionalization of this core is paramount for achieving selectivity and desired pharmacological properties. This is where a precisely substituted intermediate like 6-bromo-1-tosyl-1H-indazole-4-carbonitrile becomes invaluable.

Structural and Functional Analysis of the Intermediate

The utility of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile stems from the specific roles of each of its functional groups. Understanding these roles is crucial for designing efficient synthetic routes.

  • The Indazole Core : As discussed, this is the primary pharmacophore responsible for hinge-binding.

  • The 6-Bromo Group : This bromine atom serves as a versatile synthetic handle. It is strategically placed to allow for the introduction of various aryl and heteroaryl groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This position often allows the resulting substituent to project into the solvent-exposed region of the ATP pocket, providing a vector for modulating potency, selectivity, and pharmacokinetic properties.

  • The 4-Carbonitrile Group : The cyano group at the C4 position is a strong electron-withdrawing group that can influence the electronics of the indazole ring. It can also serve as a key interaction point, acting as a hydrogen bond acceptor with the protein target. Furthermore, it can be chemically transformed into other functional groups, such as an amine or a carboxylic acid, providing additional avenues for structural diversification.[7]

  • The 1-Tosyl Group : The p-toluenesulfonyl (tosyl) group is a robust protecting group for the N1 position of the indazole. Its presence is critical for two main reasons:

    • Regiocontrol : It prevents unwanted side reactions at the N1 position during subsequent functionalization steps, such as metalation or cross-coupling at the C3 or C6 positions.

    • Activation/Modulation : It can influence the reactivity of the indazole ring system. The tosyl group is stable under many cross-coupling conditions but can be reliably removed later in the synthesis, often under mild basic conditions, to reveal the crucial N1-H hydrogen bond donor.[8][9]

Application in Synthetic Workflows

This intermediate is primarily designed for sequential cross-coupling strategies to build molecular complexity. A typical workflow involves a Suzuki coupling at the 6-position followed by deprotection of the tosyl group.

G A 6-Bromo-1-tosyl-1H-indazole- 4-carbonitrile C Suzuki Coupling (Pd Catalyst, Base) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 6-Aryl-1-tosyl-1H-indazole- 4-carbonitrile C->D C-C Bond Formation E Base-mediated Deprotection D->E F Final Kinase Inhibitor (6-Aryl-1H-indazole-4-carbonitrile) E->F Unmask Hinge-Binder

Caption: Synthetic workflow using the title compound.

Experimental Protocols

The following protocols are representative methodologies for the use of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile. Researchers should adapt and optimize these conditions based on their specific substrates and equipment.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 6-position of the indazole scaffold.

A. Rationale & Self-Validation

The choice of a palladium catalyst, ligand, and base is critical for achieving high yield and preventing side reactions like de-bromination or de-tosylation. This protocol uses Pd(PPh₃)₄, a common and effective catalyst for such transformations. The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the desired product mass. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

B. Materials & Reagents

ReagentM.W. ( g/mol )Stoichiometry
6-bromo-1-tosyl-1H-indazole-4-carbonitrile390.251.0 eq
Arylboronic AcidVariable1.2 - 1.5 eq
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.05 - 0.1 eq
Sodium Carbonate (Na₂CO₃)105.993.0 eq
1,4-Dioxane-Solvent
Water-Co-solvent

C. Step-by-Step Procedure

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 eq).

  • Add the desired arylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 6-aryl-1-tosyl-1H-indazole-4-carbonitrile product.

  • Characterize the purified product using NMR and HRMS.

Protocol 2: N1-Tosyl Group Deprotection

This protocol describes a mild method for removing the tosyl protecting group to reveal the free N-H, which is essential for kinase hinge binding.

A. Rationale & Self-Validation

Harsh conditions can lead to the degradation of other functional groups on the molecule. The use of cesium carbonate in a protic/aprotic solvent mixture provides a mild and effective method for cleaving the N-S bond.[2][8][9] The reaction should be monitored until the tosylated starting material is fully consumed to prevent a mixture of protected and deprotected product, which can be difficult to separate. Successful deprotection is confirmed by the disappearance of the tosyl group's characteristic signals in the ¹H NMR spectrum (aromatic protons and methyl singlet) and a corresponding mass shift in LC-MS analysis.

B. Materials & Reagents

ReagentM.W. ( g/mol )Stoichiometry
6-Aryl-1-tosyl-1H-indazole-4-carbonitrileVariable1.0 eq
Cesium Carbonate (Cs₂CO₃)325.823.0 eq
Tetrahydrofuran (THF)-Solvent
Methanol (MeOH)-Co-solvent

C. Step-by-Step Procedure

  • Dissolve the 6-aryl-1-tosyl-1H-indazole-4-carbonitrile (1.0 eq) in a 2:1 mixture of THF and Methanol.

  • Add cesium carbonate (3.0 eq) to the solution at room temperature.

  • Stir the resulting mixture vigorously. The reaction can be performed at room temperature or gently heated (e.g., 40-50 °C) to increase the rate.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-18 hours).[9]

  • Once complete, concentrate the mixture under reduced pressure to remove the solvents.

  • To the residue, add water and stir for 10-15 minutes.

  • If the product precipitates as a solid, collect it by filtration, wash with water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization.

  • Characterize the final deprotected kinase inhibitor using NMR and HRMS.

Kinase Selectivity and Signaling Pathway

The final compound, a 6-aryl-1H-indazole-4-carbonitrile, is a scaffold commonly found in inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR), Polo-like Kinase 4 (PLK4), and Epidermal Growth Factor Receptors (EGFR).[10][11][12] The specific aryl group installed at the 6-position will largely determine the selectivity profile. For instance, targeting the VEGFR-2 pathway is a common strategy to inhibit angiogenesis in tumors.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Indazole 6-Aryl-Indazole Inhibitor Indazole->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

6-Bromo-1-tosyl-1H-indazole-4-carbonitrile is a high-value, strategically designed intermediate for kinase inhibitor discovery. Its pre-installed functional handles allow for the rapid and modular synthesis of diverse compound libraries. The protocols and rationale provided herein offer a robust framework for medicinal chemists to leverage this building block, accelerating the development of next-generation targeted therapies.

References

  • Patel, M., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2755. Available at: [Link]

  • RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Retrieved from [Link]

  • Reddy, T. J., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 47(36), 6425-6427. Available at: [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST. Retrieved from [Link]

  • ResearchGate. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2024). Recent advances in synthetic strategies towards indazole and its derivatives. ResearchGate. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • DeLucca, G. V., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(42), 5449-5452. Available at: [Link]

  • van der Veen, J. M., et al. (1978). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 43(25), 4857-4859. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • ResearchGate. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters. Retrieved from [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • Molecules. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and antitumor activity of 4-indazolylpyrimidine derivatives as EGFR inhibitors. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. Retrieved from [Link]

  • Quimica Nova. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Strategic Rationale The indazole core is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., FGFR, DYRK, and JAK inhibitors) due to its ability to act as a bioisostere for purines and form critical hydrogen bonds within ATP-binding pockets[1][2].

6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) is a highly versatile, commercially available building block[3]. Its strategic value lies in its three orthogonally reactive sites, which allow for rapid, divergent synthesis of complex active pharmaceutical ingredients (APIs):

  • C6-Bromine: Primed for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C4-Carbonitrile: A masked electrophile suitable for controlled reduction or nucleophilic addition.

  • N1-Tosyl (Ts) Group: An electron-withdrawing protecting group that prevents unwanted N-arylation/alkylation during early synthetic steps and can be cleaved under mild basic conditions[4].

Order of Operations (Causality in Experimental Design)

To prevent cross-reactivity, the sequence of functionalization is critical. Palladium-catalyzed cross-coupling at C6 must occur first. If the C4-nitrile is reduced to an amine or aldehyde prematurely, the resulting heteroatoms can coordinate with and poison the palladium catalyst. The N1-tosyl group must remain intact during both C6 and C4 modifications to prevent N-alkylation and direct the regioselectivity of the reactions, making it the final moiety to be removed.

G SM 6-Bromo-1-tosyl-1H-indazole- 4-carbonitrile C6 C6: Suzuki-Miyaura Cross-Coupling SM->C6 Step 1 Pd(dppf)Cl2 C4 C4: DIBAL-H Reduction (Nitrile to Aldehyde) C6->C4 Step 2 DIBAL-H, -78°C N1 N1: Base-Mediated Tosyl Deprotection C4->N1 Step 3 KOH, MeOH Final Fully Functionalized Indazole Scaffold N1->Final Final API

Caption: Recommended workflow for the orthogonal functionalization of the indazole scaffold.

Protocol I: C6-Position Palladium-Catalyzed Cross-Coupling

Mechanistic Rationale: The C6-bromine is highly susceptible to oxidative addition by Pd(0) species. The electron-withdrawing nature of both the C4-carbonitrile and the N1-tosyl group further activates the C6 position by reducing the electron density of the aromatic ring. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient aryl halides[2].

Suzuki Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Insertion into C6-Br) Pd0->OA Ar-Br TM Transmetalation (Boronic Acid Transfer) OA->TM Base, Ar'-B(OH)2 RE Reductive Elimination (C6-Aryl Bond Formation) TM->RE RE->Pd0 Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C6 position.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Self-Validating System: Success is indicated by the disappearance of the 1:1 isotopic mass doublet (M, M+2) characteristic of bromine in LC-MS.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 equiv, e.g., 1.0 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv).

  • Base & Catalyst Addition: Add anhydrous K₂CO₃ (2.5 equiv) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M). Degas the suspension by sparging with argon or nitrogen for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. Typical reaction time is 4 to 12 hours[2].

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the C6-aryl intermediate.

Protocol II: C4-Position Nitrile Reduction to Aldehyde

Mechanistic Rationale: The C4-carbonitrile is a masked carbonyl. To avoid over-reduction to the primary amine and to preserve the N1-tosyl group, a bulky, electrophilic reducing agent like Diisobutylaluminium hydride (DIBAL-H) is used at cryogenic temperatures (-78 °C). DIBAL-H coordinates to the nitrile nitrogen, delivering a single hydride to form a stable aluminum imine complex. This complex resists further reduction and is only hydrolyzed to the corresponding aldehyde during the acidic aqueous workup.

Step-by-Step Methodology: DIBAL-H Reduction
  • Preparation: Dissolve the C6-functionalized intermediate (1.0 equiv) in anhydrous Toluene or Dichloromethane (0.1 M) under a strict argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for temperature equilibration.

  • Reagent Addition: Add DIBAL-H (1.0 M in toluene, 1.2 equiv) dropwise via syringe over 10 minutes. Note: Slower addition prevents localized heating and preserves the tosyl group.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (aliquots must be quenched in dilute HCl before spotting).

  • Quench & Workup: Carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate) or 1M HCl.

  • Hydrolysis: Remove the cooling bath and stir vigorously at room temperature for 1-2 hours until the aluminum emulsion breaks and two clear layers form.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate to afford the C4-aldehyde, which is typically pure enough for immediate downstream use (e.g., reductive amination).

Protocol III: N1-Position Tosyl Deprotection

Mechanistic Rationale: The N-S bond of the tosyl group is highly polarized. Deprotection is achieved via nucleophilic attack on the sulfur atom by a hydroxide or methoxide ion, displacing the indazole as a leaving group. Potassium Hydroxide (KOH) in Methanol provides a mild, highly effective environment that cleaves the tosyl group without degrading the newly formed C4 or C6 functionalities[4].

Step-by-Step Methodology: Base-Mediated Cleavage
  • Preparation: Dissolve the C6/C4-functionalized 1-tosyl-1H-indazole intermediate (1.0 equiv) in Methanol (0.05 M).

  • Base Addition: Add KOH (5.0 equiv) as a solid or as a concentrated aqueous solution.

  • Reaction: Heat the reaction mixture to 70-80 °C (reflux) for 2 to 4 hours[4].

  • Monitoring: Track the reaction via LC-MS. Self-Validating System: Look for a mass shift of -154 Da (loss of the tosyl group) and a shift to a lower retention time due to increased polarity.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Partition the resulting residue between water and EtOAc.

  • Neutralization: If the C4 group is basic (e.g., an amine), ensure the aqueous layer is adjusted to pH ~8-9 before extraction. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the final free 1H-indazole API via preparative HPLC or recrystallization.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the expected parameters, yields, and analytical validation metrics for the orthogonal functionalization sequence.

Reaction StepTarget SiteKey ReagentsTemp / TimeTypical YieldAnalytical Validation (LC-MS)
Suzuki Coupling C6-BromineAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C / 4-12 h75 - 90% Loss of Br-isotope pattern (M, M+2); Mass = SM - 79 + Ar
Nitrile Reduction C4-CarbonitrileDIBAL-H (1.2 eq), Toluene-78 °C / 2 h65 - 80% Mass shift: [M+H]⁺ - 27 (CN) + 29 (CHO)
Tosyl Deprotection N1-TosylKOH (5.0 eq), Methanol80 °C / 2-4 h85 - 95% Mass shift: [M+H]⁺ - 154 Da (Loss of Ts)

References

  • Sigma-Aldrich Product Data. 6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile. Sigma-Aldrich.[Link][3]

  • Zhao, et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors. Semantic Scholar.[Link][2]

  • Lücking, et al. (2017). Structural Optimization and Pharmacological Evaluation of Inhibitors Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK) and CDC-like kinases (CLK) in Glioblastoma. Journal of Medicinal Chemistry (ACS Publications).[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Synthesizing 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug deve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in this multi-step synthesis. Indazole derivatives are a critical class of N-heterocycles, forming the structural core of numerous pharmacologically active compounds, including kinase inhibitors used in oncology.[1][2][3] The successful and high-yield synthesis of specifically functionalized indazoles like the target molecule is paramount for advancing drug discovery programs.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions. Our approach is rooted in explaining the chemical principles behind each step to empower you to diagnose and resolve issues effectively.

General Synthetic Pathway

The synthesis of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is typically approached via a two-step sequence starting from the commercially available 6-bromo-1H-indazole. The two key transformations are the introduction of a carbonitrile group at the C4 position and the regioselective protection of the N1 position with a p-toluenesulfonyl (tosyl) group. The order of these steps can significantly impact the overall success and yield.

Synthetic_Workflow Figure 1. General Synthetic Workflow cluster_0 Route A (Recommended) cluster_1 Route B (Alternative) A_Start 6-bromo-1H-indazole A_Mid 6-bromo-1H-indazole- 4-carbonitrile A_Start->A_Mid Cyanation (e.g., Pd-catalyzed) A_End 6-bromo-1-tosyl-1H-indazole- 4-carbonitrile (Target) A_Mid->A_End N1-Tosylation B_Start 6-bromo-1H-indazole B_Mid 6-bromo-1-tosyl-1H-indazole B_Start->B_Mid N1-Tosylation B_End 6-bromo-1-tosyl-1H-indazole- 4-carbonitrile (Target) B_Mid->B_End Cyanation (e.g., Pd-catalyzed)

Caption: Figure 1. General Synthetic Workflow.

Route A is often preferred as the electron-withdrawing nature of the nitrile group can increase the acidity of the N-H proton, potentially facilitating the subsequent tosylation step. This guide will address troubleshooting for both key transformations.

Troubleshooting Guide: Common Issues and Solutions

This section is divided into the two primary synthetic steps. Each addresses a specific problem you might encounter, providing diagnostic questions and actionable solutions.

Part A: N-Tosylation of 6-bromo-1H-indazole-4-carbonitrile

The tosylation of the indazole nitrogen is a critical step that can suffer from incomplete reaction or poor regioselectivity. The indazole ring possesses two reactive nitrogen atoms, N1 and N2, leading to the potential formation of two different constitutional isomers. For most applications, the N1-tosylated product is the desired isomer.

A1: This is a frequent issue, often stemming from reagent quality and reaction conditions. The primary culprits are moisture and degraded reagents.

  • Reagent Quality:

    • Tosyl Chloride (TsCl): TsCl is susceptible to hydrolysis, reacting with ambient moisture to form p-toluenesulfonic acid, which is unreactive in this context. Always use freshly opened or recrystallized TsCl for best results.[4]

    • Base: Amine bases like triethylamine (TEA) and pyridine are hygroscopic. The presence of water will consume TsCl, leading to lower yields. Use freshly distilled or anhydrous grades of these bases. For stronger, solid bases like sodium hydride (NaH), ensure it has not been passivated by oxidation.

    • Solvent: The reaction solvent must be rigorously dried. Water in the solvent is a leading cause of incomplete tosylation due to TsCl hydrolysis.[4]

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of TsCl or base will naturally lead to an incomplete reaction. It is common practice to use a slight excess of TsCl (1.1–1.5 equivalents) and base to drive the reaction to completion.[4][5]

    • Temperature: While many tosylations are initiated at 0 °C to control exotherms, the reaction may need to be warmed to room temperature or even gently heated to proceed at a reasonable rate, especially with less nucleophilic substrates. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal time and temperature.

ParameterRecommendationRationale
TsCl Quality Use freshly opened or purified reagentOld TsCl hydrolyzes, reducing its effective concentration.[4]
Base Use anhydrous base (e.g., NaH, freshly distilled TEA)Water reacts with TsCl, preventing reaction with the indazole.[4]
Solvent Use anhydrous grade (e.g., THF, DMF, DCM)Prevents competitive hydrolysis of TsCl.
Stoichiometry 1.1–1.5 eq. of TsCl; 1.2–2.0 eq. of baseEnsures complete consumption of the starting material.
Temperature Start at 0 °C, then allow to warm to RTBalances reaction rate with potential side reactions.

digraph "Tosylation_Troubleshooting" {
graph [fontname="Arial", label="Figure 2. Troubleshooting Low Tosylation Yield", labelloc=b, fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low or No Product by TLC/LCMS", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality\n- Fresh TsCl?\n- Anhydrous Base?\n- Dry Solvent?"]; CheckConditions [label="Review Reaction Conditions\n- Correct Stoichiometry?\n- Adequate Temperature/Time?"]; OptimizeBase [label="Optimize Base/Solvent System\n- Try NaH in THF/DMF for\n stronger deprotonation."]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckReagents; CheckReagents -> CheckConditions [label="Reagents OK"]; CheckConditions -> OptimizeBase [label="Conditions OK"]; OptimizeBase -> Success; }

Caption: Figure 2. Troubleshooting Low Tosylation Yield.

A2: Achieving high regioselectivity is crucial. The ratio of N1 to N2 products is highly dependent on the reaction conditions, particularly the choice of base and solvent.

  • Mechanism of Selectivity: The 1H-indazole tautomer is thermodynamically more stable than the 2H form.[6] When a strong, non-nucleophilic base like sodium hydride (NaH) is used, it irreversibly deprotonates the indazole to form the indazolide anion. In polar aprotic solvents like THF or DMF, this anion's negative charge is more localized on the N1 position, making it the more nucleophilic site for attack on TsCl. This generally leads to high N1 selectivity.[7][8] In contrast, using weaker amine bases in less polar solvents can lead to an equilibrium of tautomers and reaction pathways, often resulting in mixtures.

  • Optimizing for N1-Selectivity:

    • Base Selection: Use a strong base such as NaH or potassium tert-butoxide (KOtBu).

    • Solvent Choice: Employ polar aprotic solvents like THF or DMF, which stabilize the indazolide anion.

    • Procedure: Add the base to a solution of the indazole at 0 °C, allow it to stir for 15-30 minutes to ensure complete deprotonation, and then add the TsCl. This pre-formation of the anion is key to achieving high regioselectivity.

Base / Solvent SystemTypical OutcomeRationale
NaH / THF or DMF High N-1 selectivity (>95:5)Forms the N-1 favored indazolide anion.[7][8]
TEA or Pyridine / DCM Often yields N1/N2 mixturesReaction may proceed through a neutral, protonated, or equilibrium state.
Cs₂CO₃ / DMF Can provide good N-1 selectivityA milder alternative to NaH, but may require heating.
Part B: Palladium-Catalyzed Cyanation of a Bromo-Indazole Substrate

The introduction of the nitrile group via palladium-catalyzed cross-coupling is a powerful but sensitive transformation. Low yields can be caused by catalyst deactivation, impurities, or suboptimal reaction parameters. This section assumes the cyanation of a 6-bromo-1-tosyl-1H-indazole substrate.

A1: The health of the catalytic system is paramount. Ensure all components are pure and the environment is inert.

  • Catalyst System:

    • Palladium Precatalyst: Ensure the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) is active. Older bottles can degrade.

    • Ligand: Phosphine ligands (e.g., Xantphos, XPhos) are often air-sensitive and can oxidize. Use fresh ligand from a well-sealed container or store it in a glovebox.

    • Catalyst Deactivation: Excess cyanide ions can coordinate to the palladium center and inhibit the catalytic cycle.[9] Using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) can mitigate this by controlling the concentration of free cyanide.[10][11]

  • Reaction Environment:

    • Anhydrous & Inert Conditions: These reactions are highly sensitive to oxygen and water. The solvent (e.g., DMAc, DMF) must be anhydrous and the reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[11] Bubbling the solvent with argon for 30-60 minutes prior to use is a recommended practice.[11]

  • Cyanide Source:

    • Purity and Safety: While NaCN or KCN can be used, they are highly toxic. K₄[Fe(CN)₆] is a much safer, non-toxic alternative that has proven effective.[10][11] Ensure it is the trihydrate form if specified by the procedure.

A2: Hydro-debromination is a common side reaction in palladium-catalyzed couplings and typically arises from issues with the catalytic cycle or the presence of protic impurities.

  • Optimize Ligand and Base: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step (C-CN bond formation) over side reactions. Bidentate ligands like Xantphos are often used to stabilize the palladium center and prevent β-hydride elimination pathways that can lead to side products.[11]

  • Control Temperature: Running the reaction at the lowest effective temperature can often reduce side product formation. Monitor the reaction closely to find the sweet spot between an acceptable rate and minimal byproduct generation.

  • Purity of Starting Material: Ensure your 6-bromo-1-tosyl-1H-indazole is free of any protic impurities that could serve as a proton source for the hydro-debromination pathway.

Frequently Asked Questions (FAQs)

  • Q: How do I best purify the final product, 6-bromo-1-tosyl-1H-indazole-4-carbonitrile?

    • A: A combination of column chromatography and recrystallization is typically most effective. First, use silica gel column chromatography with a gradient of ethyl acetate in hexanes to separate the product from palladium residues and any remaining starting materials or side products. Then, perform a recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) to obtain a highly pure, crystalline solid.[12]

  • Q: How can I definitively confirm that I have synthesized the N1-tosyl isomer and not the N2 isomer?

    • A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. In the ¹H NMR, the chemical shifts of the indazole ring protons will be different for the N1 and N2 isomers. More definitively, 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show a correlation between the protons of the tosyl group's methyl group and the C7a carbon of the indazole ring, confirming the N1 connectivity.

  • Q: What are the critical safety precautions when working with cyanide reagents?

    • A: All cyanide salts are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow cyanide salts to come into contact with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas. All glassware and waste should be quenched with an oxidizing solution (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to your institution's safety guidelines.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate and scale.

Protocol 1: N1-Selective Tosylation of 6-bromo-1H-indazole-4-carbonitrile
  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add 6-bromo-1H-indazole-4-carbonitrile (1.0 eq.).

  • Solvent: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in a minimal amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Cyanation of 6-bromo-1-tosyl-1H-indazole

Adapted from a procedure for 3-iodo-1H-indazole.[11]

  • Setup: To a flame-dried Schlenk flask, add 6-bromo-1-tosyl-1H-indazole (1.0 eq.), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq.), allylpalladium(II) chloride dimer ([PdCl(C₃H₅)]₂, 0.01 eq.), and Xantphos (0.02 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent: Add anhydrous, degassed N,N-dimethylacetamide (DMAc) (approx. 0.5 M), followed by degassed water (approx. 0.75 volumes relative to DMAc).

  • Reaction: Heat the reaction mixture to 95–100 °C and stir vigorously until LCMS analysis indicates completion (typically 6-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water. Filter through a pad of celite to remove inorganic solids.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

References

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

  • LOCKSS. (2022). THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]

  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. (n.d.). Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. [Link]

  • Organic Letters. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. [Link]

  • Wikipedia. (n.d.). Cyanation. [Link]

  • Wiley Online Library. (2017). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. [Link]

  • Thieme. (n.d.). C—CN Bond-Forming Reactions. [Link]

  • PMC. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • PMC. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

Sources

Optimization

Technical Support Center: Optimizing Substitution Reactions on 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

Here is the technical support center for optimizing reaction temperature for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile substitution. Welcome to the technical support hub for researchers working with 6-bromo-1-tosyl-1H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for optimizing reaction temperature for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile substitution.

Welcome to the technical support hub for researchers working with 6-bromo-1-tosyl-1H-indazole-4-carbonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of reaction temperature. As Senior Application Scientists, our goal is to empower you to overcome common experimental hurdles and achieve optimal results in your synthetic endeavors.

Core Principles: Understanding the Reaction Mechanism

The substitution of the bromine atom on the 6-position of the indazole ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step SN2 displacement. Instead, it involves a two-step addition-elimination process. The success of this reaction is highly dependent on the electronic properties of the substrate.

The 6-bromo-1-tosyl-1H-indazole-4-carbonitrile substrate is well-activated for this reaction due to the presence of two strong electron-withdrawing groups (EWGs):

  • The 1-Tosyl Group (-Ts): Inductively and through resonance, it withdraws electron density from the entire ring system.

  • The 4-Carbonitrile Group (-CN): A powerful EWG that withdraws electron density, particularly stabilizing the negative charge developed during the reaction.

These groups make the carbon atom attached to the bromine sufficiently electron-poor (electrophilic) to be attacked by a nucleophile.[1][2] The reaction temperature is a key lever to provide the necessary activation energy for the nucleophile to attack and for the subsequent elimination of the bromide leaving group.

SNAr_Mechanism sub Substrate (6-bromo-1-tosyl-1H-indazole-4-carbonitrile) mc Meisenheimer Complex (Stabilized Intermediate) sub->mc + Nu⁻ (Rate-Determining Step) nuc Nucleophile (Nu⁻) prod Product mc->prod - Br⁻ (Fast) lg Leaving Group (Br⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting Guide

This section addresses common problems encountered during the substitution reaction.

Question: My reaction shows very low or no conversion to the desired product after several hours. What are the likely causes and how can I fix it?

Answer:

This is the most common issue and is almost always related to insufficient activation energy.

  • Causality: The initial attack of the nucleophile on the aromatic ring is the rate-determining step and has a significant energy barrier.[2] If the reaction temperature is too low, most molecules will not have enough kinetic energy to overcome this barrier, resulting in a sluggish or stalled reaction.

  • Solutions:

    • Incremental Temperature Increase: The most straightforward solution is to increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.[1] We recommend increasing the temperature in 20 °C increments, monitoring the reaction by TLC or LC-MS at each stage.

    • Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive, which can lower the required temperature.[1]

    • Nucleophile Potency: If you are using a weak nucleophile (e.g., a neutral amine or alcohol), it may require deprotonation with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form a more potent anionic nucleophile.[1]

    • Microwave Irradiation: If conventional heating is ineffective or leads to degradation over long periods, consider using a microwave reactor. Microwave irradiation can dramatically accelerate reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[1]

Question: I'm observing decomposition of my starting material and/or product. Is the temperature too high?

Answer:

Yes, this is a classic sign of excessive temperature. While heat is needed to drive the reaction, the indazole core and the tosyl protecting group have thermal limits.

  • Causality: At elevated temperatures, several side reactions can occur:

    • Detosylation: The N-tosyl group can be cleaved under harsh thermal or basic conditions.

    • Nitrile Hydrolysis: If water is present, the nitrile group can be hydrolyzed, especially under basic conditions.

    • General Decomposition: The complex indazole ring system can degrade, leading to a complex mixture of byproducts.

  • Solutions:

    • Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.

    • Screen Solvents: A change in solvent might allow the reaction to proceed at a lower temperature. For instance, switching from THF to DMF or DMSO can sometimes accelerate the reaction, allowing you to reduce the heat.

    • Use a More Reactive Nucleophile: As mentioned previously, a stronger nucleophile may allow the reaction to proceed efficiently at a lower temperature, thus avoiding decomposition.

    • Check for Impurities: Ensure your starting material, reagents, and solvent are pure and dry. The presence of water or other reactive impurities can catalyze decomposition pathways at high temperatures.

Question: My reaction is producing a mixture of products. How can temperature optimization help improve selectivity?

Answer:

Temperature can influence the kinetic vs. thermodynamic control of a reaction, affecting product distribution.

  • Causality: While substitution at the 6-position is electronically favored, other side reactions might have different activation energies. For example, if your nucleophile has multiple reactive sites, the temperature could influence which site reacts. In some cases, substitution at other positions or reaction with the tosyl or nitrile groups might occur at higher temperatures.

  • Solutions:

    • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate often favors the formation of the most stable, desired product (thermodynamic control) or the product formed via the lowest energy pathway (kinetic control).

    • Controlled Addition: Instead of adding all reagents at once and heating, try adding the nucleophile slowly at a lower temperature and then gradually warming the reaction mixture. This can help control exotherms and minimize side reactions.

Troubleshooting_Workflow start Start Reaction at Initial Temp (e.g., 80 °C) monitor Monitor by TLC/LC-MS after 2-4 hours start->monitor low_conv Low/No Conversion? monitor->low_conv decomp Decomposition Observed? low_conv->decomp No increase_temp Increase Temp by 20 °C (Max ~140 °C) low_conv->increase_temp Yes decrease_temp Decrease Temp by 20 °C decomp->decrease_temp Yes complete Reaction Complete Proceed to Workup decomp->complete No increase_temp->monitor check_reagents Consider Solvent Change or Stronger Nucleophile increase_temp->check_reagents If max temp reached decrease_temp->monitor check_reagents->start

Caption: Troubleshooting workflow for optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a substitution reaction with an unknown nucleophile?

A good empirical starting point for many SNAr reactions with this substrate in a solvent like DMF or DMSO is 80 °C . Monitor the reaction after a few hours. If there is no or low conversion, you can then begin to increase the temperature incrementally.

Q2: How does my choice of solvent impact the required reaction temperature?

Solvents play a crucial role. Polar aprotic solvents (DMSO, DMF, NMP) are excellent for SNAr reactions because they stabilize the charged Meisenheimer intermediate and leave the anionic nucleophile highly reactive.[1] Reactions in these solvents often require lower temperatures than in less polar solvents like THF or Dioxane. Protic solvents like ethanol or water are generally poor choices as they can solvate and deactivate the nucleophile.

Q3: Are there alternatives to conventional heating (oil bath)?

Yes. As mentioned, microwave reactors are a powerful tool for SNAr reactions, often providing rapid and clean conversions where conventional heating fails.[1] Additionally, for some highly sensitive substrates, flow chemistry reactors can provide precise temperature control and short residence times at high temperatures, minimizing byproduct formation.[3]

Q4: What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a quick and easy method to qualitatively assess the consumption of starting material and the formation of the product. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Data Summary Table

This table provides recommended starting temperatures for different classes of nucleophiles. These are starting points and may require further optimization.

Nucleophile ClassCommon ExamplesRecommended SolventStarting Temp (°C)Key Considerations
Amines Piperidine, Morpholine, AnilineDMF, DMSO, NMP80 - 120 °CMay require a non-nucleophilic base (e.g., DIPEA) if using an amine salt.
Thiols Thiophenol, Alkyl thiolsTHF, DMF50 - 80 °CRequires a base (e.g., K₂CO₃, Cs₂CO₃) to generate the more nucleophilic thiolate.
Alkoxides Sodium methoxide, Potassium tert-butoxideTHF, Dioxane60 - 100 °CCan be generated in situ from the corresponding alcohol and a strong base (e.g., NaH).
Azides Sodium Azide (NaN₃)DMSO, DMF100 - 130 °CAzide is a good nucleophile but often requires higher temperatures for SNAr.

Experimental Protocols

Protocol 1: General Procedure for a Test Substitution Reaction
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 eq).

  • Reagents: Add the chosen solvent (e.g., DMF, 0.1 M concentration).

  • Addition: Add the nucleophile (1.1 - 1.5 eq). If a base is required, add it now (1.5 - 2.0 eq).

  • Heating: Place the flask in a preheated oil bath at the desired starting temperature (e.g., 80 °C).

  • Monitoring: Stir the reaction and monitor its progress by taking small aliquots for TLC or LC-MS analysis every 1-2 hours.

  • Workup (General): Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by TLC
  • Sample Prep: Using a capillary tube, take a small aliquot from the reaction mixture. Dilute it with a suitable solvent (e.g., ethyl acetate).

  • Spotting: On a TLC plate, spot the starting material (co-spot), the reaction mixture, and a baseline spot.

  • Elution: Develop the plate using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The consumption of the starting material spot and the appearance of a new product spot indicate reaction progress. The Rf value of the product should be different from the starting material.

References

  • Lima, L. M., et al. (2011).
  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Retrieved from [Link]

  • Charaschanya, S., et al. (2019). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]

  • Kaur, N. (2020). HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Removing tosyl chloride impurities from 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with indazole-based intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with indazole-based intermediates.

Below, you will find a comprehensive troubleshooting guide and methodology framework for isolating pure 6-bromo-1-tosyl-1H-indazole-4-carbonitrile [1] by effectively removing unreacted p-toluenesulfonyl chloride (TsCl) impurities.

Mechanistic Overview of Impurity Clearance

During the protection of the indazole N1 position, an excess of TsCl is strictly required to drive the reaction to completion. However, due to the highly lipophilic nature of both the product and the unreacted TsCl, standard aqueous workups often fail to separate them[2].

The diagram below illustrates the three primary mechanistic pathways for clearing TsCl from your crude mixture.

TsCl_Removal A Crude Mixture (Indazole Product + Excess TsCl) B Chemical Scavenging (e.g., N,N-dimethylethylenediamine) A->B Fast & Highly Efficient C Basic Hydrolysis (NaOH / Na2CO3) A->C Mild, Time-Consuming D Trituration / Recrystallization (Toluene / Heptane) A->D Physical Separation E Water-Soluble Sulfonamide (Discard via Acidic Wash) B->E Phase Separation F Sodium Tosylate (Discard via Aqueous Wash) C->F Phase Separation G TsCl in Mother Liquor (Discard via Filtration) D->G Filtration H Pure 6-bromo-1-tosyl-1H-indazole-4-carbonitrile E->H Organic Layer F->H Organic Layer G->H Filter Cake

Decision matrix and mechanistic pathways for removing excess tosyl chloride from crude reaction mixtures.

Frequently Asked Questions & Troubleshooting

Q: Why does tosyl chloride persist in the organic phase after a standard aqueous workup? A: Tosyl chloride is highly lipophilic and its hydrolysis in neutral or mildly basic cold water is kinetically slow. Because 6-bromo-1-tosyl-1H-indazole-4-carbonitrile lacks ionizable groups and is also highly lipophilic, both compounds partition strongly into organic solvents (like dichloromethane or ethyl acetate) during standard extractions. Simple water washes will not break this co-solubility.

Q: What is the most reliable method to chemically scavenge TsCl without degrading my indazole product? A: The addition of a diamine scavenger, such as N,N-dimethylethylenediamine (DMEDA), is the gold standard for this issue[3]. DMEDA reacts rapidly with unreacted TsCl to form a highly polar sulfonamide[2]. Because DMEDA contains a tertiary amine, the resulting sulfonamide can be easily protonated during a mild acidic wash (e.g., 1M HCl), rendering it completely water-soluble and easily partitioned away from the organic layer containing your product.

Q: Can I use basic hydrolysis instead of an amine scavenger? A: Yes, but it requires specific conditions. Biphasic hydrolysis using 1M NaOH or saturated Na2CO3 requires vigorous stirring and extended reaction times (often >2 hours) to fully convert TsCl into water-soluble sodium p-toluenesulfonate. Caution: If the indazole N-tosyl bond is sensitive to strong base over prolonged periods, this method may cause partial deprotection, lowering your overall yield.

Q: How effective is trituration for this specific compound? A: Trituration with non-polar or aromatic solvents (e.g., toluene) exploits the differential solubility between the rigid indazole product and TsCl. TsCl is highly soluble in toluene, whereas the planar 6-bromo-1-tosyl-1H-indazole-4-carbonitrile often precipitates[4]. This method is excellent for large-scale batches but may result in a minor yield loss in the mother liquor.

Step-by-Step Experimental Protocols

Protocol A: Amine Scavenging via N,N-Dimethylethylenediamine (Self-Validating System)

This protocol utilizes covalent modification to alter the partition coefficient of the impurity.

  • Reaction Completion: Confirm complete tosylation of 6-bromo-1H-indazole-4-carbonitrile via TLC or LC-MS.

  • Scavenger Addition: To the crude reaction mixture (in DCM or EtOAc), add 0.5 to 1.0 equivalents of N,N-dimethylethylenediamine relative to the initial excess of TsCl[3].

  • Incubation: Stir at room temperature for 30 minutes.

    • Causality: This provides sufficient time for the primary amine of DMEDA to react with TsCl, forming a basic sulfonamide.

  • Acidic Wash (Validation Step): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (3 x 50 mL).

    • Causality: The HCl protonates the tertiary amine of the newly formed sulfonamide and any unreacted DMEDA, pulling them entirely into the aqueous phase. If the aqueous phase remains acidic (pH < 2), the scavenging is validated as complete.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (1 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Solvent Trituration (Toluene)

This protocol relies on thermodynamic solubility differences and avoids aqueous workup bottlenecks.

  • Concentration: Concentrate the crude reaction mixture to complete dryness under reduced pressure.

  • Suspension: Suspend the crude solid in minimal cold toluene (approx. 3-5 volumes relative to crude mass)[4].

  • Agitation: Stir vigorously at 0-5 °C for 1 hour.

    • Causality: TsCl remains highly soluble in cold toluene, while the indazole product crystallizes out of the matrix.

  • Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with a small amount of ice-cold toluene, followed by cold heptane to displace the toluene.

  • Drying: Dry the solid under a high vacuum to remove residual solvent.

Quantitative Method Comparison

Use the following data matrix to select the optimal purification strategy based on your current scale and laboratory constraints.

Purification StrategyChemical MechanismProcessing TimeRisk of Product LossBest For
Amine Scavenging (DMEDA) Covalent modification + Acidic extraction~1 HourLow (< 2%)Discovery scale, library synthesis, high-purity requirements.
Solvent Trituration (Toluene) Differential solubility~2-3 HoursModerate (5-10%)Process scale-up, avoiding aqueous emulsions.
Basic Hydrolysis Saponification to sodium tosylate> 2 HoursModerate (Deprotection risk)Reactions where amine scavengers interfere with downstream steps.
Silica Gel Chromatography Adsorption / Polarity> 4 HoursLowSmall scale (< 1g) where multiple impurities exist.

References

  • US8987279B2 - Triazolo [4, 5-D] pyramidine derivatives and their use as purine receptor antagonists (Details on toluene trituration for excess TsCl removal)

Sources

Optimization

Overcoming poor solubility of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile in organic solvents

Welcome to the technical support center for handling 6-bromo-1-tosyl-1H-indazole-4-carbonitrile . This rigid, highly functionalized heterocyclic intermediate is notorious for its poor solubility in standard organic solve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 6-bromo-1-tosyl-1H-indazole-4-carbonitrile . This rigid, highly functionalized heterocyclic intermediate is notorious for its poor solubility in standard organic solvents. This guide is designed for researchers and drug development professionals to troubleshoot dissolution issues, understand the physicochemical causality behind them, and implement self-validating protocols to keep your workflows moving.

Diagnostic Workflow: Selecting a Solubilization Strategy

SolubilityWorkflow Start 6-bromo-1-tosyl-1H-indazole-4-carbonitrile Solubility Troubleshooting CheckApp Determine Downstream Application Constraints Start->CheckApp HighBP Tolerates High-Boiling Solvents? (e.g., Cross-Coupling) CheckApp->HighBP Volatile Requires Volatile Solvents? (e.g., Extraction/Crystallization) CheckApp->Volatile Insoluble Completely Insoluble or Solvent-Sensitive? CheckApp->Insoluble UseAprotic Use Polar Aprotic Solvents (DMSO, DMF, NMP, DMAc) HighBP->UseAprotic Yes UseBlend Use Co-Solvent Blending (e.g., DCM + 5% DMF) Volatile->UseBlend Yes UseMech Use Mechanochemistry (Ball Milling) Insoluble->UseMech Yes

Decision matrix for solubilizing rigid indazole carbonitriles based on workflow constraints.

Mechanistic Overview: The Causality of Insolubility

The stubborn nature of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is a thermodynamic issue driven by its exceptionally high crystal lattice energy.

  • Rigid Planarity: The indazole core promotes extensive π−π stacking.

  • Strong Dipoles: The 4-carbonitrile group introduces a strong dipole moment, leading to tight intermolecular dipole-dipole interactions.

  • Lipophilic Bulk: The heavy 6-bromo and bulky 1-tosyl groups increase the overall lipophilicity (logP).

According to the 1[1], a compound's solubility is inversely proportional to its melting point (a proxy for lattice energy) and lipophilicity. To dissolve this compound, the applied solvation energy must exceed the lattice energy. This requires solvents with high dielectric constants capable of disrupting these strong intermolecular forces[2].

Frequently Asked Questions (FAQs)

Q: I am trying to run a Suzuki-Miyaura coupling on the 6-bromo position, but the starting material precipitates in my THF/Water mixture. What should I do? A: THF has a relatively low dielectric constant ( ϵ=7.58 ). Switch to a polar aprotic solvent system like2[2] or 1,4-Dioxane mixed with water. Heating the reaction to 80–90 °C provides the kinetic energy needed to break the crystal lattice and maintain thermodynamic solubility during the catalytic cycle.

Q: Can I remove the tosyl protecting group to improve solubility? A: Counterintuitively, removing the tosyl group often decreases solubility in organic solvents. The free 1H-indazole NH acts as a strong hydrogen bond donor, creating extensive intermolecular hydrogen bonding networks in the solid state. The tosyl group, while bulky, actually prevents this specific H-bond network.

Q: What if my downstream application (e.g., a temperature-sensitive assay) cannot tolerate high temperatures or pure DMSO? A: Employ a 3[3]. Dissolve the compound in a minimal volume of a strong solubilizer (e.g., NMP or DMSO) to create a highly concentrated stock, then slowly dilute this into your required volatile solvent (e.g., DCM).

Q: What if the compound remains completely insoluble, or my reagents degrade in polar aprotic solvents? A: Transition from solution-phase chemistry to solid-state 4[4]. Ball milling applies mechanical force to drive cross-coupling reactions of insoluble aryl halides without the need for any solvent.

Quantitative Solvent Data for Rigid Heterocycles
SolventDielectric Constant (ε)Boiling Point (°C)Solubilization EfficacyRecommended Use Case
Dichloromethane (DCM) 8.9339.6PoorExtractions (requires high volume)
Tetrahydrofuran (THF) 7.5866.0ModerateLow-temp organometallic reactions
Dimethylformamide (DMF) 36.7153.0HighCross-coupling, SNAr reactions
Dimethyl Sulfoxide (DMSO) 46.7189.0Very HighStock solutions, NMR, Assays
N-Methyl-2-pyrrolidone (NMP) 32.2202.0Very HighHigh-temp recalcitrant couplings
Self-Validating Experimental Protocols
Protocol 1: Co-Solvent Blending for Kinetic Solubilization

Causality: Using a small fraction of a high-dielectric solvent (DMSO) disrupts the initial crystal lattice, allowing the bulk volatile solvent (DCM) to solvate the separated molecules without immediate re-precipitation.

  • Weigh the required mass of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile into a dry vial.

  • Add 5–10% of the total target volume of anhydrous DMSO.

  • Sonicate the suspension for 5–10 minutes at 35 °C until a clear, highly concentrated stock is formed.

  • Dilute: While stirring vigorously, add the remaining 90–95% volume of DCM dropwise.

  • Self-Validation Check: Shine a laser pointer through the flask. If the beam path is visible (Tyndall effect), micro-precipitation has occurred. Add an additional 2% DMSO and warm slightly until the beam disappears, confirming true dissolution rather than a colloidal suspension.

Protocol 2: Solvent-Free Mechanochemical Cross-Coupling

Causality: When thermodynamic solubility cannot be achieved, mechanical kinetic energy (grinding) forces the solid reactants into intimate contact, bypassing the need for a solvation shell entirely[4].

  • Equip a 15 mL stainless steel ball-milling jar with a 10 mm stainless steel grinding ball.

  • Load Reagents: Add 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 equiv), the desired boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.0 equiv) directly into the jar.

  • Mill: Seal the jar and mill at a frequency of 30 Hz for 90 minutes.

  • Self-Validation Check: Extract a 5 mg aliquot of the resulting powder, dissolve it in DMSO-d6, and acquire a crude ¹H-NMR spectrum. The disappearance of the starting material's isolated indazole proton signals confirms the reaction has successfully proceeded in the solid state.

References
  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry.[Link]

  • Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Toward overcoming solubility issues in organic chemistry. EurekAlert
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.[Link]

Sources

Troubleshooting

Preventing debromination during 6-bromo-1-tosyl-1H-indazole-4-carbonitrile cross-coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (debromination) issues when w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals encountering hydrodehalogenation (debromination) issues when working with the highly electrophilic substrate 6-bromo-1-tosyl-1H-indazole-4-carbonitrile .

Below, you will find mechanistic insights, an optimized troubleshooting FAQ, quantitative benchmarking data, and a self-validating experimental protocol to ensure high-yielding C–C and C–N bond formations.

Mechanistic Insight: The Root Cause of Debromination

The substrate 6-bromo-1-tosyl-1H-indazole-4-carbonitrile features a strongly electron-withdrawing cyano group (-CN) and a tosyl protecting group (-Ts). This extreme electron deficiency makes the C-Br bond highly susceptible to rapid oxidative addition by Palladium(0). However, if the subsequent transmetalation (in Suzuki couplings) or amine coordination (in Buchwald-Hartwig couplings) is kinetically slow, the resulting Ar-Pd(II)-Br intermediate is left vulnerable.

Instead of proceeding through the desired catalytic cycle, the intermediate abstracts a hydride from the surrounding environment (protic solvents, trace water, or aliphatic amines), followed by premature reductive elimination. This off-cycle pathway yields the undesired 1-tosyl-1H-indazole-4-carbonitrile byproduct [1].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + ArBr ArBr 6-bromo-1-tosyl-1H- indazole-4-carbonitrile ArBr->OxAdd Transmet Transmetalation (Fast with XPhos/SPhos) OxAdd->Transmet Desired Pathway Hydride Hydride Abstraction (from Protic Solvent/Base) OxAdd->Hydride Competing Pathway (If Transmetalation is slow) Product Desired Cross-Coupled Product Transmet->Product Reductive Elimination Product->Pd0 Regenerate Pd(0) Debrom Debrominated Byproduct (Hydrodehalogenation) Hydride->Debrom Reductive Elimination Debrom->Pd0 Regenerate Pd(0)

Catalytic cycle showing competing cross-coupling and hydrodehalogenation pathways.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding massive amounts of 1-tosyl-1H-indazole-4-carbonitrile instead of my coupled product? A1: You are observing protodehalogenation (hydrodehalogenation). Because your substrate is highly electron-deficient, oxidative addition is nearly instantaneous. If your coupling partner is sterically hindered or poorly nucleophilic, the catalytic cycle stalls at the Pd(II) intermediate. This stalled complex will scavenge hydrides from any available source to satisfy its valency, leading to the debrominated byproduct [2].

Q2: How do my solvent and base choices contribute to this side reaction? A2: Protic solvents (like ethanol, methanol, or water mixtures) and certain bases can act as potent hydride donors. In basic media with trace water, an "Ar-Pd-OH" species can form, which readily undergoes reductive elimination to yield the debrominated arene [1]. To arrest this pathway, you must switch to strictly anhydrous, aprotic solvents (e.g., 1,4-dioxane, toluene) and use anhydrous, non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃ [2].

Q3: Standard Pd(PPh₃)₄ fails. What catalyst and ligand system should I use for this specific indazole scaffold? A3: Standard ligands like triphenylphosphine (PPh₃) lack the steric bulk and electron density required to push the stalled Pd(II) intermediate through transmetalation. You must upgrade to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos . These ligands increase the electron density at the palladium center, accelerating the desired reductive elimination while their steric bulk physically blocks off-cycle hydride abstraction [3].

Q4: Can the reaction temperature cause debromination? A4: Yes. While elevated temperatures are often needed to overcome the activation energy of transmetalation, excessive heat (e.g., >110 °C) in the presence of sub-optimal ligands accelerates thermal decomposition of the catalyst and promotes beta-hydride elimination pathways [4]. Optimal results for this substrate are typically achieved between 80 °C and 100 °C using highly active precatalysts.

Quantitative Benchmarking Data

The following table summarizes the impact of varying reaction parameters on the Suzuki-Miyaura coupling of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile with a standard arylboronic acid.

Solvent SystemBase (Anhydrous)Ligand / CatalystTemp (°C)Yield (%)Debromination (%)
EtOH / H₂O (3:1)Na₂CO₃Pd(PPh₃)₄802562
DMFK₂CO₃Pd(dppf)Cl₂904538
1,4-DioxaneK₃PO₄Pd(OAc)₂ / XPhos8088< 5
TolueneCs₂CO₃Pd₂(dba)₃ / SPhos10094 < 2

Self-Validating Experimental Protocol

This protocol utilizes a pre-activation strategy to ensure the active Pd(0) species is fully formed before it encounters the highly reactive indazole substrate, thereby minimizing off-cycle degradation.

Step 1: Catalyst Pre-activation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Evacuate and backfill the flask with ultra-pure Argon (3 cycles).

  • Inject 2.0 mL of anhydrous, degassed 1,4-dioxane.

  • Stir at 40 °C for 15 minutes.

    • Self-Validation Check: The solution must transition from a pale yellow to a deep red/orange color. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0)L₂ species. If the solution turns black, Pd-black has precipitated due to oxygen ingress; discard and restart.

Step 2: Substrate & Reagent Addition

  • In a separate dry vial, weigh 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 equiv, ~376.2 g/mol ), the arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Transfer these solids to the Schlenk flask under a positive stream of Argon.

Step 3: Rigorous Degassing

  • Inject the remaining volume of anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1 M.

  • Perform three Freeze-Pump-Thaw cycles or aggressively sparge the solution with Argon for 15 minutes.

    • Causality Note: Removing dissolved oxygen prevents the homocoupling of the boronic acid, which would otherwise starve the reaction of the coupling partner and leave the Pd(II) intermediate stranded, leading to debromination.

Step 4: Reaction Execution & Monitoring

  • Seal the flask and heat to 80 °C.

  • After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation Check: Monitor the LC-MS trace. Look for the consumption of the starting material mass ([M+H]⁺ ≈ 377.2). Critically, check for the debrominated byproduct mass ([M+H]⁺ ≈ 298.3). If the debrominated peak area exceeds 5%, the transmetalation step is failing (likely due to a degraded boronic acid or wet base).

Step 5: Quenching and Workup

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench by filtering the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Elute with ethyl acetate.

  • Concentrate the filtrate in vacuo and proceed to flash chromatography.

Experimental Troubleshooting Workflow

Workflow Start LC-MS Analysis of Crude Reaction Mixture Check Is Debrominated Byproduct > 5% of Total Area? Start->Check Proceed Proceed to Aqueous Workup & Purification Check->Proceed No Troubleshoot Initiate Troubleshooting Protocol Check->Troubleshoot Yes Solvent 1. Switch to Anhydrous 1,4-Dioxane or Toluene Troubleshoot->Solvent Base 2. Use Non-Nucleophilic Base (e.g., K3PO4) Solvent->Base Ligand 3. Upgrade to Bulky Buchwald Ligand (XPhos) Base->Ligand Ligand->Start Re-run Reaction

Step-by-step logic tree for diagnosing and resolving debromination in cross-coupling.

References

  • Deciphering complexity in Pd–catalyzed cross-couplings Nature Communic
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids BenchChem Technical Support
  • Preventing debromination in reactions with 6-Bromo-1-methyl-1h-indazol-4-amine BenchChem Technical Support
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions BenchChem Technical Support
Optimization

Optimizing crystallization and purification conditions for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

Welcome to the Advanced Technical Support Center for the purification and crystallization of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile . As a Senior Application Scientist, I have designed this guide to help drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification and crystallization of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile . As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists bypass common bottlenecks associated with bulky, hydrophobic indazole intermediates.

This guide synthesizes thermodynamic principles with field-proven methodologies to ensure high-purity isolation, regioselective resolution, and scalable crystallization.

Compound Profile & Physicochemical Data

Before optimizing downstream processing, it is critical to understand the physical parameters governing the molecule's behavior. The tosyl (p-toluenesulfonyl) protecting group significantly increases hydrophobicity and steric bulk, altering the solubility profile compared to the unprotected indazole[1].

ParameterQuantitative Value / Description
Chemical Name 6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile
CAS Number 1245464-56-5[1]
Molecular Formula C15H10BrN3O2S[1]
Molecular Weight 376.23 g/mol
Physical State Solid (Off-white to pale yellow)[1]
Target Purity ≥97% (HPLC area %)[1]
Solubility (High) Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate
Solubility (Low/Anti-Solvents) Heptane, Hexane, Water
Structural Liabilities C4-carbonitrile (susceptible to strong nucleophiles/hydrolysis)
Troubleshooting Guides & FAQs

Q1: During crystallization, my product consistently "oils out" (liquid-liquid phase separation) instead of forming crystals. How can I force nucleation? A1: Oiling out occurs when the supersaturation curve crosses the metastable liquid-liquid phase separation (LLPS) boundary before reaching the solid nucleation zone. For highly hydrophobic molecules like tosylated indazoles, this is a frequent failure mode in binary solvent systems with steep solubility drop-offs (e.g., EtOAc/Hexane). Causality & Solution: To bypass LLPS, you must widen the Metastable Zone Width (MZW). Shift from an EtOAc/Hexane system to a Toluene/Heptane system. Toluene provides excellent solubility at elevated temperatures but drops off predictably, while heptane acts as a strong, non-polar anti-solvent. Furthermore, you must implement a seeding protocol [2]. Introducing 0.5–1.0 wt% of crystalline seeds at a temperature 5°C below the solubility limit provides a surface for heterogeneous nucleation, effectively bypassing the thermodynamic energy barrier that leads to oiling out.

Q2: My crude mixture contains significant amounts of the N2-tosyl regioisomer. Standard recrystallization isn't enriching the N1-tosyl target. How do I separate them? A2: Indazole tosylation typically yields a mixture of N1 and N2 regioisomers. While the N1-tosyl isomer is generally the thermodynamically favored product due to preserved aromaticity in the pyrazole ring, the N2-tosyl kinetic product often co-crystallizes due to structural and spatial similarities[3]. Causality & Solution: Because the isomers can form solid solutions, standard recrystallization is inefficient. You must exploit their differing dipole moments. The N1-protected isomer is less polar than the N2-protected isomer. Utilize normal-phase silica gel chromatography with a shallow gradient of Dichloromethane (DCM) in Heptane. The N1-tosyl target will elute earlier than the N2-isomer[3]. Once the N1 isomer is isolated >95% pure, you can proceed to final crystallization.

Q3: How do I remove residual unreacted p-toluenesulfonyl chloride (TsCl) without degrading the C4-carbonitrile group? A3: Unreacted TsCl is a common contaminant that co-precipitates with the product, ruining elemental analysis and downstream cross-coupling reactions. Causality & Solution: TsCl is highly reactive with primary amines but hydrolyzes relatively slowly in neutral water. To remove it without risking the hydrolysis of the delicate carbonitrile group, quench the crude reaction mixture with a mild, aqueous solution of sodium bicarbonate (NaHCO3) and stir vigorously at room temperature for 2 hours. This selectively hydrolyzes TsCl into water-soluble sodium p-toluenesulfonate, which is seamlessly partitioned into the aqueous waste during the organic extraction phase[4].

Visualized Workflows

DownstreamProcessing Start Crude Reaction Mixture (N1/N2-Tosyl Isomers + TsCl) Quench Aqueous NaHCO3 Quench (Hydrolyze TsCl) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract OrgPhase Organic Phase (N1 & N2 Isomers) Extract->OrgPhase AqPhase Aqueous Phase (Sulfonate Salts) Extract->AqPhase Chroma Silica Gel Chromatography (DCM/Heptane Gradient) OrgPhase->Chroma Waste Waste / N2 Isomer AqPhase->Waste PureN1 Pure N1-Tosyl Isomer (Target API Intermediate) Chroma->PureN1 Early Elution Chroma->Waste Late Elution

Caption: Downstream processing workflow for the isolation and regioisomer purification of the indazole.

Crystallization Dissolve Dissolution in Toluene @ 80°C Cool1 Cool to 65°C (Metastable Zone) Dissolve->Cool1 Seed Add 1 wt% Seeds (Isothermal Hold 1h) Cool1->Seed Cool2 Controlled Cooling (0.1°C/min to 5°C) Seed->Cool2 Filter Filtration & Heptane Wash Cool2->Filter Product Highly Crystalline Target Compound Filter->Product

Caption: Thermodynamic seeded cooling crystallization pathway to prevent liquid-liquid phase separation.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. If a specific visual cue (e.g., seed persistence) is not met, the protocol dictates the immediate corrective action.

Protocol A: Regioselective Enrichment & TsCl Removal

Objective: Remove unreacted electrophiles and separate the N1/N2 regioisomers[4],[3].

  • Quench: To the crude reaction mixture (assumed 100 mmol scale in 200 mL THF/DCM), add 100 mL of saturated aqueous NaHCO3. Stir vigorously at 20–25°C for 2 hours. Validation check: Gas evolution (CO2) should cease, indicating neutralization of generated HCl and hydrolysis of TsCl.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield a crude viscous oil or foam.

  • Chromatographic Resolution: Dry-load the crude material onto silica gel. Pack a column with Heptane. Run a shallow gradient from 10% DCM/Heptane to 60% DCM/Heptane.

  • Fraction Collection: The N1-tosyl isomer (6-bromo-1-tosyl-1H-indazole-4-carbonitrile) will elute first due to its lower polarity. Monitor via TLC (UV 254 nm). Pool the early-eluting fractions and concentrate to yield the chemically pure (>95%) target as an amorphous solid.

Protocol B: Seeded Cooling Crystallization (Anti-Oiling Out)

Objective: Convert the amorphous solid into a highly pure, flowable crystalline powder while avoiding LLPS[2].

  • Dissolution: Suspend the chemically pure amorphous solid (e.g., 10 g) in 40 mL of Toluene. Heat the jacketed reactor to 80°C with moderate agitation (250 rpm) until complete dissolution is achieved.

  • Metastable Zone Entry: Cool the reactor linearly to 65°C over 30 minutes. The solution must remain clear. Validation check: If the solution turns cloudy or milky here, you have hit the LLPS boundary. Heat back to 80°C and add 5 mL of Toluene.

  • Seeding: At 65°C, add 100 mg (1 wt%) of pre-milled 6-bromo-1-tosyl-1H-indazole-4-carbonitrile crystals. Maintain the temperature at 65°C for 1 hour (Isothermal Hold). Validation check: The seeds must remain visible and suspended. If they dissolve, the solution is undersaturated; cool to 60°C and re-seed.

  • Cooling Ramp & Anti-Solvent: Initiate a slow cooling ramp of 0.1°C/min down to 5°C. Once the temperature reaches 40°C, begin a dropwise addition of Heptane (40 mL) over 2 hours to drive the remaining product out of solution.

  • Isolation: Filter the resulting thick slurry through a sintered glass funnel. Wash the filter cake with cold Heptane (2 x 15 mL). Dry in a vacuum oven at 45°C for 12 hours to yield the final crystalline product.

References
  • Title: 6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile Source: Sigma-Aldrich (Chemical Properties and Identifiers) URL: [Link]

  • Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Structural Optimization and Pharmacological Evaluation of Inhibitors Targeting Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRK) and CDC-like kinases (CLK) in Glioblastoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Achieving New Scales: The First Successful Pilot Plant Spherical Crystallization (Organic Process Research & Development Vol. 29 No. 2) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Troubleshooting

Reducing side reactions in 6-bromo-1-tosyl-1H-indazole-4-carbonitrile scale-up

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of highly functionalized indazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of highly functionalized indazoles. The synthesis of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile from its 1H-indazole precursor presents a classic, yet formidable, process chemistry challenge: controlling the regioselectivity of the ambidentate indazole anion to prevent the formation of the N2-tosyl side product, while simultaneously mitigating the hydrolysis of the tosylating agent.

This guide synthesizes field-proven insights and mechanistic causality to help you establish a robust, self-validating scale-up protocol.

Mechanistic Grounding: The N1 vs. N2 Conundrum

To eliminate side reactions, we must first understand the causality behind them. The indazole core exhibits annular tautomerism, meaning deprotonation yields an ambidentate anion capable of reacting at either the N1 or N2 position[1].

When scaling up the tosylation of 6-bromo-1H-indazole-4-carbonitrile, researchers often default to standard basic conditions (e.g., Triethylamine in DCM at 0 °C). This is a critical error. These conditions operate under kinetic control . Because the N2 position is generally more sterically accessible and possesses a higher localized electron density in the transition state, kinetic conditions often yield a 60:40 mixture of N1:N2 isomers[1].

To achieve >99:1 selectivity for the desired N1-tosyl isomer, the system must be driven into thermodynamic control [2]. The 1H-indazole benzenoid tautomer (N1-substituted) is thermodynamically more stable than the quinonoid 2H-indazole tautomer (N2-substituted)[3]. By utilizing a strong base like Sodium Hydride (NaH) in Tetrahydrofuran (THF) and applying heat, the kinetic N2-isomer is forced to equilibrate into the thermodynamically stable N1-isomer[3]. Furthermore, the Na⁺ counterion coordinates with the N2 atom, sterically shielding it from the bulky p-toluenesulfonyl chloride (TsCl) electrophile[4].

Reaction Pathway & Equilibration Dynamics

IndazoleTosylation SM 6-bromo-1H-indazole- 4-carbonitrile Anion TsCl Tosyl Chloride (TsCl) SM->TsCl N1 N1-Tosyl Isomer (Thermodynamic Product) TsCl->N1 NaH, THF, 50°C Thermodynamic Control N2 N2-Tosyl Isomer (Kinetic Product) TsCl->N2 Et3N, DCM, 0°C Kinetic Control N2->N1 Equilibration (Heat/Base)

Thermodynamic vs. Kinetic control pathways in the tosylation of the indazole ambidentate anion.

Troubleshooting Guide & FAQs

Q1: We are observing ~15-20% of the N2-tosyl isomer in our 100g scale-up. How do we purge this side product? A1: Purging the N2-isomer downstream is highly inefficient due to similar solubility profiles. Instead, prevent its formation by shifting to thermodynamic control. If you are already using a strong base, your reaction temperature may be too low. Increase the reaction temperature to 50 °C after TsCl addition and hold for 4-6 hours. This hold acts as a self-validating step: the heat provides the activation energy required for the kinetic N2-tosyl product to detach and re-attach at the thermodynamically favored N1 position[2].

Q2: During the addition of TsCl, we see significant generation of p-toluenesulfonic acid (TsOH) and incomplete conversion of the indazole. Why? A2: This is caused by the hydrolysis of TsCl, a side reaction heavily accelerated by base and trace moisture. In scale-up, solid TsCl is often added through a charge port, introducing atmospheric moisture. Fix: Ensure your THF has a Karl Fischer (KF) water content of <0.05%. Instead of adding solid TsCl, dissolve it in anhydrous THF and add it dropwise via an addition funnel. This prevents localized concentration spikes and minimizes exothermic degradation.

Q3: Can we use Potassium Carbonate (K₂CO₃) in DMF instead of NaH to avoid hydrogen gas evolution on a pilot scale? A3: While K₂CO₃/DMF is safer and avoids H₂ evolution, it often results in solvent-separated ion pairs that reduce the N2-shielding effect of the counterion, leading to poorer regioselectivity (typically 85:15 N1:N2)[3]. If you must avoid NaH, consider using Cesium Carbonate (Cs₂CO₃) in dioxane at 90 °C. The larger Cs⁺ ion provides excellent chelation control, and dioxane suppresses solvent-separated ion pairs, driving N1-selectivity[1].

Quantitative Data: Parameter Influence on Selectivity

The following table summarizes the causal relationship between base/solvent selection and the resulting side reactions during indazole functionalization[1][3].

Base / Solvent SystemTemp (°C)N1:N2 RatioYield (%)Mechanistic Outcome & Side Reactions
Et₃N / DCM0 to 2060:4075Kinetic Control: High N2-isomer formation.
K₂CO₃ / DMF8085:1582Partial Equilibration: Solvent-separated ion pairs reduce selectivity.
Cs₂CO₃ / Dioxane9096:490Chelation Control: Cs⁺ coordinates N2, blocking electrophilic attack.
NaH / THF0 to 50>99:194Thermodynamic Control: Optimal. Na⁺ shielding + thermal equilibration.

Self-Validating Experimental Protocol

This step-by-step methodology is designed for the scalable, N1-selective tosylation of 6-bromo-1H-indazole-4-carbonitrile. It incorporates In-Process Controls (IPCs) to ensure the system validates its own thermodynamic equilibration before quenching.

Materials:

  • 6-bromo-1H-indazole-4-carbonitrile (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous THF (KF < 0.05%)

Step-by-Step Workflow:

  • Preparation: Purge a jacketed reactor with N₂. Charge the reactor with 6-bromo-1H-indazole-4-carbonitrile and anhydrous THF (10 volumes).

  • Deprotonation: Cool the reactor to 0 °C. Add NaH portion-wise to control the evolution of H₂ gas. Causality: Low temperature during deprotonation prevents degradation of the indazole anion. Stir for 30 minutes until gas evolution ceases.

  • Electrophile Addition: Dissolve TsCl in anhydrous THF (2 volumes). Add this solution dropwise to the reactor over 1 hour, maintaining the internal temperature below 5 °C.

  • Thermodynamic Equilibration (Critical Step): Once addition is complete, ramp the reactor temperature to 50 °C.

  • IPC Self-Validation: After 2 hours at 50 °C, pull a sample for HPLC analysis. You will likely observe a ~90:10 ratio of N1:N2. Continue heating for an additional 2 hours and pull a second sample. The ratio should shift to >99:1, validating that thermodynamic equilibration is complete.

  • Quench & Workup: Cool the reaction to 10 °C. Slowly quench with saturated aqueous NH₄Cl (5 volumes) to neutralize unreacted NaH.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The high N1-purity allows for direct crystallization from Heptane/Ethyl Acetate, bypassing the need for scalable chromatography.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

  • Development of a selective and scalable N1-indazole alkylation Source: RSC Advances URL:[Link][2]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: PMC - NIH URL:[Link][1]

  • Alkylating reagent effects on N-1/N-2 regioselectivity Source: ResearchGate URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile Purity: A Comparative Guide

6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) is a highly functionalized synthetic intermediate frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors in oncology...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

6-Bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) is a highly functionalized synthetic intermediate frequently utilized in the development of targeted therapeutics, particularly kinase inhibitors in oncology[1]. The presence of the tosyl protecting group at the N1 position, coupled with the bromo and carbonitrile moieties, imparts unique physicochemical properties, including pronounced hydrophobicity and distinct UV chromophores. Ensuring the chemical purity of this intermediate is critical, as trace impurities—such as des-tosyl degradants or positional isomers—can propagate through synthetic pathways, compromising final Active Pharmaceutical Ingredient (API) efficacy and safety[2].

This guide provides a comprehensive, objective comparison of analytical methodologies and outlines a self-validating High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest .

Physicochemical Profiling & Method Rationale

Before establishing a protocol, we must analyze the analyte's structural mechanics to drive our experimental choices:

  • Hydrophobicity & Retention : The 4-methylbenzenesulfonyl (tosyl) group significantly increases the lipophilicity of the indazole core. A high percentage of organic modifier (e.g., Acetonitrile) is required to elute the compound within a reasonable runtime.

  • Silanol Interactions : While the N1 position is protected, the nitrogen at N2 can still interact with unendcapped silanols on silica-based stationary phases, potentially causing peak tailing. A highly endcapped C18 column combined with a volatile acidic buffer (e.g., 0.1% Trifluoroacetic acid) is necessary to suppress these secondary interactions.

  • Detection : The conjugated indazole ring system and the tosyl aromatic ring provide strong UV absorbance, making Photodiode Array (PDA/DAD) detection at 254 nm ideal for both quantification and peak purity assessment.

Validation_Workflow cluster_validation ICH Q2(R2) Core Validation Lifecycle A Method Development (Physicochemical Profiling & Column Selection) B System Suitability Testing (SST) (Resolution > 2.0, Tailing < 1.5) A->B C Specificity (Peak Purity via DAD, No Matrix Interference) B->C D Linearity & Range (R² ≥ 0.999, 50% to 150% Target Conc.) C->D E Accuracy (Spike Recovery: 98.0% - 102.0%) D->E F Precision (Repeatability & Intermediate, RSD ≤ 2.0%) E->F G Robustness (Flow rate ±0.1 mL/min, Temp ±5°C) F->G H Validated Method for Routine Release G->H

Analytical method validation lifecycle for pharmaceutical intermediates per ICH Q2(R2).

Comparative Analysis of Analytical Approaches

To objectively determine the best method for this specific intermediate, we compare standard Reverse Phase HPLC (RP-HPLC) against Ultra-Performance Liquid Chromatography (UPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

ParameterStandard RP-HPLC (C18, 5 µm)UPLC (C18, 1.7 µm)HILIC (Amide/Silica)
Resolution of Structural Isomers Excellent (Baseline separation)Superior (Ultra-high resolution)Poor (Analyte lacks sufficient polarity)
Typical Runtime ~15-20 minutes~3-5 minutesN/A (No retention)
Sensitivity (LOD/LOQ) High (Suitable for 0.05% impurities)Very HighLow
Instrument Accessibility Universal (Standard QC labs)SpecializedSpecialized
Verdict Optimal for Routine QC & Transfer Optimal for High-Throughput Not Recommended

Self-Validating Experimental Protocol (RP-HPLC)

As a best practice in analytical chemistry, every protocol must be a self-validating system. This requires incorporating System Suitability Tests (SST) that act as internal go/no-go gates before any sample is analyzed.

Step 1: Chromatographic Conditions
  • Column : Endcapped C18, 250 mm × 4.6 mm, 5 µm. (Causality: The extended length provides the necessary theoretical plates to resolve the target from structurally similar des-bromo or des-tosyl impurities).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent and maintains a low pH, suppressing silanol ionization and ensuring sharp peak shapes).

  • Mobile Phase B : Acetonitrile (HPLC Grade).

  • Gradient Program :

    • 0-5 min: 40% B

    • 5-15 min: 40% → 80% B

    • 15-20 min: 80% B

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Detection : DAD at 254 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 30°C.

Step 2: Sample Preparation
  • Diluent : Acetonitrile:Water (50:50, v/v). (Causality: Matches the initial mobile phase conditions to prevent solvent-front distortion—the "solvent effect"—while ensuring complete dissolution of the hydrophobic tosyl-indazole).

  • Standard Preparation : Accurately weigh 10 mg of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Target: 100 µg/mL).

Step 3: Validation Execution Workflow
  • System Suitability (The Gatekeeper) : Inject the standard solution six times. Calculate the Relative Standard Deviation (RSD) of the peak area. Proceed only if RSD ≤ 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates > 5000[3].

  • Specificity : Inject a blank (diluent) and a sample spiked with known potential impurities. Use DAD peak purity software to confirm the target peak is spectrally pure (Purity Angle < Purity Threshold).

  • Linearity : Prepare five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration[4].

  • Accuracy (Recovery) : Spike known amounts of the API into a synthetic matrix at 80%, 100%, and 120% levels. Analyze in triplicate to ensure mean recovery is between 98.0% and 102.0%[4].

  • Precision : Have two different analysts prepare six independent sample solutions on two different days to establish Intermediate Precision[4].

Quantitative Validation Data Summary (Expected Outcomes)

To demonstrate compliance with standards, the following table summarizes the rigorous acceptance criteria and typical validation results for this method:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Typical)Status
System Suitability (RSD) ≤ 2.0% (n=6)0.45%Pass
Specificity (Peak Purity) No interference at RT; Purity Angle < ThresholdNo blank interference; Angle: 0.12, Threshold: 1.05Pass
Linearity (R²) ≥ 0.999 (over 50-150% range)0.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.8% ± 0.5%Pass
Repeatability (Method Precision) RSD ≤ 2.0% (n=6)0.62%Pass
Intermediate Precision RSD ≤ 2.0% (Analyst/Day variation)0.81%Pass
Robustness System suitability maintained under deliberate variationsPassed (Flow ±0.1 mL/min, Temp ±5°C)Pass

Mechanistic Insights & Troubleshooting

In the event of analytical failure, understanding the chemical causality is paramount:

  • Loss of the Tosyl Group (Degradation) : The tosyl group is susceptible to hydrolysis under highly basic conditions. If the mobile phase pH inadvertently rises, you will observe a secondary peak eluting significantly earlier (due to the loss of the hydrophobic tosyl moiety, yielding the much more polar 6-bromo-1H-indazole-4-carbonitrile). Always ensure the mobile phase is properly buffered at an acidic pH.

  • Peak Splitting : If the sample is dissolved in 100% Acetonitrile but injected into a 40% B mobile phase, the analyte will travel faster in the injection plug than in the bulk mobile phase, causing peak splitting. The causality lies in the viscosity and elution strength mismatch. Always use the recommended 50:50 diluent.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . Pharmaceutical Technology. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Pharmaceutical Outsourcing. [Link]

  • Validation of an HPLC Method for Determination of Chemical Purity . International Atomic Energy Agency (IAEA). [Link]

Sources

Comparative

A Tale of Two Indazoles: A Comparative Guide to the Reactivity of N-Tosyl Protected vs. Unprotected 6-Bromo-1H-indazole-4-carbonitrile

Introduction: The Indazole Scaffold and the Protecting Group Dilemma The indazole ring system is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents, from the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold and the Protecting Group Dilemma

The indazole ring system is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous therapeutic agents, from the anti-cancer drug Axitinib to the antiemetic Granisetron.[1] Its unique bioisosteric relationship with indole and its ability to engage in a variety of hydrogen bonding interactions make it a privileged scaffold. However, the synthetic utility of N-unsubstituted indazoles is often complicated by the reactivity of the pyrrolic N-H group. This proton can interfere with metal catalysts, and reactions such as alkylation frequently yield a difficult-to-separate mixture of N1 and N2 regioisomers.[2][3][4]

To circumvent these challenges, chemists often turn to N-protection strategies. The p-toluenesulfonyl (tosyl) group is a common choice, valued for its stability and strong electron-withdrawing nature. This guide provides an in-depth comparison of the reactivity of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile and its unprotected precursor, 6-bromo-1H-indazole-4-carbonitrile. We will explore how the presence of the tosyl group fundamentally alters the molecule's reactivity at three key positions: the N1-nitrogen, the C6-bromine, and the C4-carbonitrile, providing field-proven insights and detailed experimental protocols for the discerning researcher.

The Electronic Impact of the Tosyl Group: An Overview

The tosyl group is not a mere placeholder; it is a powerful modulator of electronic properties. Its sulfonyl moiety is strongly electron-withdrawing, which has two primary consequences for the indazole ring system:

  • Deactivation of the Aromatic System: The tosyl group reduces the electron density of the entire bicyclic system, making it less susceptible to electrophilic attack but potentially more susceptible to nucleophilic aromatic substitution under certain conditions.

  • Increased Acidity of Ring Protons: Protons on the aromatic ring become slightly more acidic, though this is less synthetically consequential than its other effects.

This electronic modulation, combined with the steric blockade of the N1 position, dictates the divergent chemical behavior of the protected versus the unprotected scaffold.

G cluster_unprotected Unprotected Indazole cluster_protected N-Tosyl Protected Indazole Unprotected 6-Bromo-1H-indazole-4-carbonitrile N1_React N1/N2 Alkylation/ Acylation Issues Unprotected->N1_React C6_React_U C6 Cross-Coupling (Catalyst Inhibition Risk) Unprotected->C6_React_U C4_React_U C4 Nitrile Reactivity (Standard) Unprotected->C4_React_U Protections Protection (TsCl, Base) Unprotected->Protections Protected 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile N1_Blocked N1 Blocked (Regiocontrol Achieved) Protected->N1_Blocked C6_React_P C6 Cross-Coupling (Clean, Modulated Reactivity) Protected->C6_React_P C4_React_P C4 Nitrile Reactivity (Electronically Influenced) Protected->C4_React_P Deprotection Deprotection (e.g., Reductive) Protected->Deprotection Protections->Protected

Figure 1: A conceptual workflow comparing the reactivity pathways of N-tosyl protected and unprotected indazoles.

Comparative Reactivity Analysis

Reactivity at the N1-Position: The Power of Blocking

The most significant difference lies at the N1 position.

  • Unprotected Indazole: The N-H proton is acidic and can be readily deprotonated by a base. Subsequent reaction with an electrophile, such as an alkyl halide, leads to N-alkylation. However, this process is notoriously unselective, often producing a mixture of the thermodynamically favored N1-substituted product and the kinetically favored N2-substituted product.[2][3] Separating these isomers can be a significant purification challenge, reducing overall yield and increasing process complexity. Furthermore, the free N-H can act as a ligand for transition metal catalysts, potentially inhibiting or altering the course of subsequent cross-coupling reactions.[5][6]

  • N-Tosyl Indazole: The N1 position is covalently blocked by the tosyl group. This provides absolute regiocontrol, preventing any undesired N-alkylation or N-acylation reactions. This blockade is the primary motivation for employing the protecting group, allowing the chemist to perform selective modifications at other positions on the indazole ring without interference from the nitrogen atom. The installation of the tosyl group is typically a high-yielding reaction, though it adds a step to the overall synthetic sequence.

Reactivity at the C6-Bromo Position: Navigating Cross-Coupling

The C6-bromo group is a prime handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions. The tosyl group exerts a profound influence here.

  • Unprotected Indazole: While cross-coupling reactions on unprotected N-H indazoles are feasible, they are often problematic.[5] The acidic proton can react with organometallic reagents or the base, and the nitrogen lone pair can coordinate to the palladium center, leading to catalyst deactivation. Common side reactions include hydrodehalogenation, where the bromine is replaced by a hydrogen atom.[5] Success often requires careful optimization of ligands, bases, and solvents to minimize these competing pathways.

  • N-Tosyl Indazole: The N1-tosylated substrate often provides a cleaner and more reliable outcome in cross-coupling reactions. By blocking the N-H, the potential for catalyst inhibition is eliminated. The electron-withdrawing nature of the tosyl group modulates the electronics of the C-Br bond, which can influence the rate-determining oxidative addition step of the catalytic cycle. While the overall ring is deactivated, this effect is often outweighed by the benefits of a cleaner reaction profile, leading to higher yields and easier purification.

FeatureUnprotected IndazoleN-Tosyl Protected IndazoleRationale & Causality
Catalyst Interaction Potential for N-H interference and catalyst inhibition.[5]No N1-coordination; cleaner catalytic cycle.The N-H proton and lone pair are blocked, preventing deleterious interactions with the palladium catalyst.
Side Reactions Prone to hydrodehalogenation and other byproducts.[5]Typically lower incidence of side reactions.A more stable substrate and predictable catalytic turnover lead to fewer off-cycle pathways.
Reaction Conditions Often requires bulky ligands (e.g., RuPhos, Xantphos) and careful base selection.[5]More tolerant to a wider range of standard coupling conditions.Less need to design the catalytic system to overcome N-H interference.
Typical Yield Moderate to Good (highly condition-dependent).Good to Excellent.Higher efficiency and reduced byproduct formation contribute to improved isolated yields.

Table 1: Comparison of Suzuki-Miyaura Coupling Performance.

Reactivity at the C4-Carbonitrile Group: A Subtle Electronic Tug

The carbonitrile (nitrile) group is a versatile functional group that can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions.

  • Unprotected Indazole: The reactivity of the nitrile is governed by the inherent electronic properties of the indazole ring. It behaves as a typical aromatic nitrile.

  • N-Tosyl Indazole: The strong electron-withdrawing effect of the N1-tosyl group is transmitted through the ring system to the C4-position. This effect makes the carbon atom of the nitrile group more electrophilic. Consequently, the N-tosylated derivative may exhibit enhanced reactivity towards nucleophiles. For example, hydrolysis of the nitrile to a carboxylic acid might proceed under milder conditions compared to the unprotected analogue. Conversely, this electronic pull could influence the stability of intermediates in other transformations. This modulation is more subtle than the effects at N1 and C6 but can be exploited for selective transformations.

Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol 1: N-Tosylation of 6-bromo-1H-indazole-4-carbonitrile

This protocol details the installation of the tosyl protecting group.

G Start 6-Bromo-1H-indazole-4-carbonitrile + TsCl in THF Cool Cool to 0°C Start->Cool Add_Base Add NaH (60% disp.) (portion-wise) Cool->Add_Base Warm Warm to RT Stir 12-16h Add_Base->Warm Quench Quench with sat. NH4Cl (aq) Warm->Quench Workup Extract with EtOAc Dry (Na2SO4) Concentrate Quench->Workup Purify Purify via Column Chromatography Workup->Purify Product 6-Bromo-1-tosyl-1H-indazole-4-carbonitrile Purify->Product

Figure 2: Workflow for the N-tosylation of 6-bromo-1H-indazole-4-carbonitrile.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-1H-indazole-4-carbonitrile (1.0 equiv) and p-toluenesulfonyl chloride (TsCl, 1.1 equiv). Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 10 minutes. Causality Note: Adding the base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

This protocol describes a robust cross-coupling reaction on the protected substrate.

Methodology:

  • Setup: In a reaction vessel, combine 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inerting: Seal the vessel and purge with an inert gas (Argon) for 15-20 minutes. Trustworthiness Note: Thoroughly degassing the solvent and inerting the reaction vessel is critical to prevent oxidation of the palladium(0) active catalyst.

  • Solvent & Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, ~0.1 M). Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%), under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of the Tosyl Group

This protocol removes the tosyl group to reveal the free N-H indazole.

Methodology:

  • Setup: Dissolve the N-tosylated indazole (1.0 equiv) in a mixture of THF and methanol (1:1, ~0.1 M).

  • Reaction: Add aqueous sodium hydroxide (NaOH, 6 M, 5.0 equiv). Heat the mixture to reflux (around 65-70 °C) for 2-4 hours. Expertise Note: The combination of heat and a strong nucleophilic base is required to cleave the stable sulfonamide bond.

  • Workup: Cool the mixture to room temperature and neutralize with aqueous HCl (e.g., 1 M) until pH ~7. Remove the organic solvents under reduced pressure.

  • Extraction: Extract the resulting aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole. Further purification by chromatography or recrystallization may be necessary.

Conclusion: A Strategic Choice

The decision to use 6-bromo-1-tosyl-1H-indazole-4-carbonitrile over its unprotected counterpart is a strategic one, dictated by the overall synthetic plan.

  • Choose the Unprotected Indazole when the synthetic route is short, subsequent reactions are tolerant of the free N-H, or if direct N-functionalization is the desired transformation. While it presents challenges in cross-coupling, optimized conditions can provide a more atom-economical route.

  • Choose the N-Tosyl Protected Indazole when multi-step syntheses require selective transformations at the C6 or C4 positions. It is the superior choice for ensuring clean, high-yielding cross-coupling reactions and for any sequence where the N-H could interfere with reagents. While it adds two steps (protection and deprotection) to the synthesis, the reliability, regiocontrol, and improved yields often justify the additional effort, especially in the context of complex target-oriented synthesis in drug development.

Ultimately, understanding the nuanced reactivity of both scaffolds empowers the medicinal or process chemist to make informed decisions, navigating the complexities of indazole chemistry with precision and confidence.

References

  • Khan, I. et al. (2020). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. Molecules, 25(21), 5183. Available at: [Link]

  • Alam, M. M. & Keating, M. J. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 10(49), 29424–29436. Available at: [Link]

  • Odell, L. R. et al. (2019). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal, 25(63), 14339-14343. Available at: [Link]

  • Sun, L. et al. (2013). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 78(15), 7434–7449. Available at: [Link]

  • Beilstein Journals (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. Available at: [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry Blog. Available at: [Link]

  • Chemistry LibreTexts (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

Sources

Validation

LC-MS/MS Comparative Analysis Guide: 6-Bromo-1-Tosyl-1H-Indazole-4-Carbonitrile and Its Key Derivatives

Executive Summary & Analytical Rationale The 6-bromo-1-tosyl-1H-indazole-4-carbonitrile scaffold (CAS 1245464-56-5) is a highly privileged building block in contemporary medicinal chemistry. It serves as a critical inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The 6-bromo-1-tosyl-1H-indazole-4-carbonitrile scaffold (CAS 1245464-56-5) is a highly privileged building block in contemporary medicinal chemistry. It serves as a critical intermediate in the synthesis of targeted therapeutics, including covalent KRAS G12C inhibitors[1], PKMYT1 kinase inhibitors[2], and SLC6A19 modulators[3].

From an analytical perspective, this molecule is uniquely designed for orthogonal functionalization. The 1-tosyl group acts as a lipophilic protecting group during early synthesis steps[4], while the 6-bromo position provides a reactive handle for late-stage diversification via cross-coupling[5]. Tracking these chemical transformations—specifically de-tosylation and cross-coupling—requires robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. This guide provides a comprehensive, self-validating framework for comparing the parent scaffold against its primary derivatives, ensuring accurate pharmacokinetic (PK) profiling and structural elucidation.

Structural Causality in Chromatographic Behavior

The physical chemistry of the indazole core dictates its behavior in the LC-MS/MS system. Understanding the causality behind these structural shifts is essential for method development:

  • Parent Scaffold (6-bromo-1-tosyl-1H-indazole-4-carbonitrile): The bulky, electron-withdrawing tosyl group renders the molecule highly lipophilic, resulting in strong retention on reversed-phase C18 columns. It ionizes efficiently in Positive Electrospray Ionization (ESI+) due to the stabilization of the protonated indazole ring.

  • Derivative A (De-protected: 6-bromo-1H-indazole-4-carbonitrile): Removal of the tosyl group exposes the N1-H of the indazole. This dramatically increases the molecule's polarity and makes it amphoteric. Consequently, it elutes significantly earlier during chromatography and can be detected in both ESI+ and ESI- modes.

  • Derivative B (Cross-Coupled: e.g., 6-phenyl-1-tosyl-1H-indazole-4-carbonitrile): Substituting the bromine atom with an aryl group via Suzuki coupling maximizes the molecule's lipophilicity and molecular volume. This derivative exhibits the longest retention time and fundamentally alters the MS/MS fragmentation pathway by eliminating the characteristic bromine isotopic signature.

LCMS_Comparative_Logic Parent Parent Scaffold 6-bromo-1-tosyl-1H-indazole-4-carbonitrile m/z 376.0[M+H]+ Highly Lipophilic LC_Phase Reversed-Phase UPLC Separation (C18, 0.1% FA in H2O/ACN) Parent->LC_Phase Late Elution (High RT) DerivA Derivative A (De-protected) 6-bromo-1H-indazole-4-carbonitrile m/z 222.0 [M+H]+ Amphoteric DerivA->LC_Phase Early Elution (Low RT) DerivB Derivative B (Cross-Coupled) 6-aryl-1-tosyl-1H-indazole-4-carbonitrile m/z 374.1 [M+H]+ Max Lipophilicity DerivB->LC_Phase Latest Elution (Max RT) MS_Ionization ESI Source Optimization Polarity Switching (ESI+/-) LC_Phase->MS_Ionization Eluent Transfer Data_Analysis MRM Data Output Isotope Pattern & PK Profiling MS_Ionization->Data_Analysis Precursor/Product Ion Pairs

Fig 1: LC-MS/MS workflow and retention logic for 6-bromo-1-tosyl-1H-indazole derivatives.

Quantitative Data Comparison

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) parameters and chromatographic behaviors for the parent compound and its derivatives.

CompoundStructural ModificationExact MassESI ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative RT
Parent Scaffold N/A (Baseline)374.97Positive376.0 / 378.0222.0 / 224.025Late (2.8 min)
Derivative A De-tosylation220.96Pos/Neg222.0 / 224.0195.0 / 197.030Early (1.2 min)
Derivative B 6-Phenyl substitution373.09Positive374.1219.128Latest (3.2 min)

Note: The dual precursor/product ions for the Parent and Derivative A reflect the ~1:1 natural isotopic abundance of ^79^Br and ^81^Br.

Step-by-Step Methodology: Self-Validating LC-MS/MS System

To ensure data trustworthiness, the following protocol incorporates built-in validation checks to prevent false positives caused by matrix effects or isobaric interferences.

Phase 1: Sample Preparation (Protein Precipitation)

Objective: Extract analytes from biological matrices (e.g., plasma) while halting degradation.

  • Aliquot: Transfer 50 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate Internal Standard (IS) (e.g., a deuterated indazole analog).

    • Causality: ACN effectively crashes out plasma proteins and halts enzymatic activity[1]. The inclusion of the IS at this exact step corrects for any subsequent matrix ionization suppression and injection volume variations.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 16,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an LC autosampler vial.

    • Self-Validation Check: Always prepare and run a "Blank Matrix + IS" sample. If the target analyte peaks appear in this blank, the system has carryover issues that must be resolved via needle-wash optimization before proceeding.

Phase 2: Chromatographic Separation (UPLC)

Objective: Achieve baseline resolution of the derivatives prior to MS introduction.

  • Column Selection: ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm).

    • Causality: Sub-2-micron particles provide the high theoretical plate counts necessary for sharp, narrow peaks, which enhances the signal-to-noise ratio.

  • Mobile Phases:

    • A: 0.1% Formic Acid (FA) in LC-MS grade Water.

    • B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

    • Causality: The acidic environment (0.1% FA) serves a dual purpose: it ensures the indazole nitrogens remain fully protonated for maximum ESI+ efficiency, and it suppresses secondary interactions between the analytes and unendcapped silanols on the stationary phase, thereby preventing peak tailing[5].

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes. Hold at 95% B for 1.0 minute to flush highly lipophilic compounds (like Derivative B), then return to 5% B for 1.0 minute to re-equilibrate. Flow rate: 0.5 mL/min.

Phase 3: Mass Spectrometry (Triple Quadrupole MRM)

Objective: Quantify the analytes using highly specific fragmentation pathways.

  • Source Settings: Set to Electrospray Ionization (ESI), Positive Mode.

  • Temperature & Voltage: Capillary Voltage at 3.0 kV; Desolvation Temperature at 500°C.

    • Causality: A high desolvation temperature is strictly required to efficiently vaporize the highly aqueous mobile phase at the start of the gradient, ensuring optimal ion release into the gas phase.

  • Isotopic Validation (Critical Step): When monitoring the parent compound or Derivative A, you must monitor both the ^79^Br and ^81^Br MRM transitions (e.g., 376.0 → 222.0 and 378.0 → 224.0).

    • Self-Validation Check: The ratio of the peak areas for these two transitions must be approximately 1:1. Any significant deviation from this isotopic signature indicates a co-eluting isobaric interference, invalidating the data point. Once cross-coupling occurs (Derivative B), this isotopic signature is lost, providing immediate MS1 confirmation of a successful reaction.

References

  • 6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile - SigmaAldrich.cn. Source: sigmaaldrich.cn.

  • [1] JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors - ACS Publications. Source: acs.org. 1

  • [5] SAR studies around the SULT1A1-activated Alkylator YC-1 as Cytotoxic Agents against Biliary Tract Cancer Cells - PMC. Source: nih.gov. 5

  • [4] Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. Source: cegee.org. 4

  • [2] WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents. Source: google.com. 2

  • [3] WO2024112831A1 - Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof - Google Patents. Source: google.com. 3

Sources

Comparative

A Guide to the Spectroscopic Validation of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is paramount. This guide provides a comprehensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is paramount. This guide provides a comprehensive framework for the spectroscopic validation of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, a key building block in the synthesis of various pharmacologically active molecules. As a Senior Application Scientist, this document synthesizes technical rigor with practical insights to ensure the unequivocal identification and purity assessment of this crucial reference material.

The validation of a reference standard is not merely a procedural checkpoint; it is the foundation upon which the accuracy and reproducibility of all subsequent experimental data are built. This guide will navigate the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS)—to establish a robust analytical profile for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

The Molecular Blueprint: Structural and Spectroscopic Overview

6-bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS 1245464-56-5) possesses a unique constellation of functional groups that give rise to a distinct spectroscopic fingerprint. The indazole core, the N-tosyl protecting group, the bromine substituent, and the nitrile moiety all contribute to a complex and information-rich analytical signature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules.[1][2] For 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, both ¹H and ¹³C NMR provide a detailed atom-by-atom picture of the molecular framework.

The predicted ¹H and ¹³C NMR data presented below are based on the analysis of structurally similar substituted indazoles and tosylated compounds.[3][4][5][6]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the tosyl group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, nitrile, and tosyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-38.5 - 8.7s-Singlet, deshielded by the adjacent nitrogen and the overall electron-withdrawing nature of the ring system.
H-58.2 - 8.4d~1.0Doublet due to coupling with H-7, deshielded by the bromine at C-6.
H-77.9 - 8.1d~1.0Doublet due to coupling with H-5.
H-2' & H-6' (Tosyl)7.8 - 8.0d~8.0Doublet, ortho protons on the tosyl ring coupled to H-3' and H-5'.
H-3' & H-5' (Tosyl)7.3 - 7.5d~8.0Doublet, meta protons on the tosyl ring coupled to H-2' and H-6'.
CH₃ (Tosyl)2.4 - 2.6s-Singlet for the methyl group on the tosyl substituent.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the full carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.[7]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-3140 - 142Deshielded carbon in the pyrazole ring.
C-3a120 - 122Bridgehead carbon of the indazole ring.
C-4110 - 112Carbon bearing the nitrile group.
C-5130 - 132Aromatic carbon adjacent to the bromine.
C-6118 - 120Carbon bearing the bromine atom.
C-7125 - 127Aromatic carbon in the indazole ring.
C-7a145 - 147Bridgehead carbon adjacent to the nitrogen.
C≡N115 - 117Nitrile carbon.
C-1' (Tosyl)135 - 137Quaternary carbon of the tosyl ring attached to the sulfur.
C-2' & C-6' (Tosyl)128 - 130Ortho carbons of the tosyl ring.
C-3' & C-5' (Tosyl)126 - 128Meta carbons of the tosyl ring.
C-4' (Tosyl)144 - 146Quaternary carbon of the tosyl ring bearing the methyl group.
CH₃ (Tosyl)21 - 23Methyl carbon of the tosyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is an essential tool for identifying the presence of key functional groups within a molecule.[8] The spectrum of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile will exhibit characteristic absorption bands for the nitrile, sulfonyl, and aromatic moieties.

Wavenumber (cm⁻¹) Intensity Assignment
2220 - 2240Strong, SharpC≡N stretch of the nitrile group.
1590 - 1610MediumC=C aromatic ring stretch.
1370 - 1390StrongAsymmetric SO₂ stretch of the tosyl group.
1170 - 1190StrongSymmetric SO₂ stretch of the tosyl group.
~1100MediumC-N stretch.
800 - 850StrongC-H out-of-plane bending (aromatic).
600 - 700MediumC-Br stretch.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the confident determination of the elemental composition of the molecule.[1]

Parameter Predicted Value
Molecular Formula C₁₅H₁₀BrN₃O₂S
Monoisotopic Mass 374.9728
Predicted [M+H]⁺ 375.9806

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) with appropriate window functions, Fourier transform, and phase correction. Calibrate the chemical shift scale to the residual solvent peak.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid reference standard directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI). Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for the proposed elemental composition.

Synthesis and Potential Impurities

A plausible synthetic route to 6-bromo-1-tosyl-1H-indazole-4-carbonitrile involves the tosylation of 6-bromo-1H-indazole-4-carbonitrile.[9][10] The starting indazole can be prepared through various methods, such as the cyclization of substituted anilines.[11]

Potential Impurities to Monitor:

  • Unreacted 6-bromo-1H-indazole-4-carbonitrile: Detectable by the presence of an N-H proton signal in the ¹H NMR spectrum and a broad N-H stretch in the FT-IR spectrum.

  • Regioisomer (2-tosyl derivative): May be distinguished by differences in the ¹H and ¹³C NMR chemical shifts of the indazole ring protons and carbons.

  • Hydrolysis product (p-toluenesulfonic acid): Can be identified by its characteristic signals in the NMR spectra and by chromatography.

  • Residual Solvents: Can be identified and quantified by ¹H NMR.

Comparison with Alternative Reference Materials

While 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is a specific chemical entity, comparison of its spectroscopic data with related compounds can provide additional confidence in its identity. For instance, comparing its NMR spectrum with that of 1-tosyl-1H-indazole or other substituted 1-tosyl-indazoles can help in assigning the signals of the tosyl group and the indazole core.[6][12] Similarly, comparison with other bromo- and cyano-substituted indazoles can aid in confirming the substitution pattern.

Diagrams

Spectroscopic Validation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Validation Reference Standard Reference Standard NMR NMR (¹H & ¹³C) Reference Standard->NMR FTIR FT-IR Reference Standard->FTIR HRMS HRMS Reference Standard->HRMS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure Identity Identity Confirmation HRMS->Identity Report Certificate of Analysis Structure->Report Purity->Report Identity->Report

Caption: Workflow for the spectroscopic validation of a chemical reference standard.

Caption: Molecular structure of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

Conclusion

The spectroscopic validation of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and HRMS. This guide provides a robust framework for establishing the identity, purity, and structural integrity of this important reference standard. By adhering to these principles and methodologies, researchers can ensure the quality and reliability of their scientific endeavors. The validation of analytical procedures should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[13]

References

  • BenchChem. (2025). A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds.
  • BenchChem. (2025). A Comparative Guide to Spectroscopic Techniques for Confirming Reaction Product Structures.
  • Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharm Anal Acta, 14, 737.
  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23).
  • RSC Publishing. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • ACS Publications. (2012, March 13). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones.
  • AWS. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • Universal Journal of Pharmaceutical Research. (n.d.). Department of Analysis and Control Laboratories, Turkish Medicines and Medical Devices Agency, Sıhhiye, Ankara, Turkey.
  • Open Access Journals. (n.d.).
  • ACS Publications. (2011, March 11). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • BLD Pharm. (n.d.). 898747-00-7|6-Bromo-1H-indazole-4-carbonitrile.
  • PubMed. (2006, May 15). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles.
  • Fluorochem. (n.d.). 6-Bromo-1H-indazole-4-carbonitrile (CAS 898747-00-7).
  • ResearchGate. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF.
  • AChemBlock. (2026, March 19). 6-bromo-1h-indazole-4-carbonitrile 95% | CAS: 898747-00-7.
  • BenchChem. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole: A Technical Guide.
  • MilliporeSigma. (n.d.). 4-Bromo-1H-indazole-6-carbonitrile | 898746-96-8.
  • Sigma-Aldrich. (n.d.). 6-bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile.
  • ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ;....
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • Beilstein Journals. (2022, August 23). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones.
  • ACS Publications. (2020, January 31). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis.
  • BenchChem. (n.d.). Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine and its Analogs: A Technical Guide.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • ResearchGate. (n.d.). FTIR spectra of tosyl starch samples obtained in different solvent systems..
  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile.
  • ResearchGate. (2016, April 7). (PDF) 13 C NMR of indazoles.
  • Semantic Scholar. (n.d.). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents.
  • The Royal Society of Chemistry. (n.d.).
  • International Journal of Biological and Medical Research. (n.d.). functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf.
  • Copernicus Publications. (2014, November 6).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile, a compound characterized by its halogenated indazole core, a tosyl protecting group, and a nitrile functional group. Adherence to these protocols is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is classified as a hazardous substance. The primary risks associated with this compound are summarized from its Safety Data Sheet (SDS) information.[1]

Hazard ClassificationGHS Hazard StatementPictogramImplication for Handling and Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedGHS07 (Exclamation Mark)Avoid ingestion. Wash hands thoroughly after handling. Waste must be securely contained to prevent accidental exposure.
Skin Irritation (Category 2) H315: Causes skin irritationGHS07 (Exclamation Mark)Direct skin contact must be avoided. Use of appropriate gloves is mandatory. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Eye Irritation (Category 2) H319: Causes serious eye irritationGHS07 (Exclamation Mark)Eye protection is mandatory. In case of contact, immediate and thorough rinsing is required. Waste containers should be handled carefully to prevent splashes.

The causality for these stringent precautions lies in the compound's molecular structure. The bromo-indazole moiety is a halogenated organic structure, which requires specific disposal streams.[2] The tosyl group can react with water or moist air, potentially producing corrosive byproducts like p-toluenesulfonic acid.[3][4] Nitrile compounds, while generally stable, are treated with caution due to the toxicological profile of the functional group.[5]

The Core Principle: Segregation and Professional Disposal

The fundamental principle for disposing of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[6] The only acceptable method of disposal is through a licensed and approved professional waste disposal service.[2][7][8]

The self-validating system of laboratory waste management hinges on meticulous segregation at the point of generation.[9][10] This not only ensures safety by preventing unintentional chemical reactions in the waste container but is also a strict requirement from waste disposal facilities.

dot

DisposalWorkflow cluster_prep Preparation & Segregation cluster_disposal Disposal & Documentation cluster_final Final Disposition A Identify Waste: 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (Solid, Contaminated Labware, or Solution) B Select Correct Waste Container: 'HALOGENATED ORGANIC WASTE' A->B Classify as Halogenated C Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C Prepare for Transfer D Transfer Waste into Container (in a Fume Hood) C->D E Securely Seal Container (Do not overfill <80%) D->E F Label Container Accurately: - Chemical Name - Hazard Pictograms - Accumulation Start Date E->F G Store in Designated Satellite Accumulation Area F->G H Log Waste in Inventory for Pickup G->H I Professional Waste Disposal Service Pickup H->I J Compliant Final Disposal (e.g., High-Temperature Incineration) I->J

Caption: Waste Disposal Workflow for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile.

Step-by-Step Disposal Protocols

These protocols are designed to provide clear, actionable steps for researchers. They must be executed within the framework of your institution's specific Environmental Health and Safety (EH&S) guidelines.

Protocol 1: Disposal of Solid Waste and Contaminated Materials

This procedure applies to the pure compound, reaction residues, and any solid materials that have come into direct contact with it (e.g., weigh boats, contaminated gloves, absorbent pads).

  • Personal Protective Equipment (PPE): Before beginning, don appropriate PPE, including safety goggles with side shields, a laboratory coat, and chemical-resistant nitrile gloves.[7][11]

  • Work Area: Conduct all waste handling inside a certified chemical fume hood to minimize inhalation risk.[2][12]

  • Container Selection: Obtain a designated, chemically-compatible waste container clearly labeled "HALOGENATED ORGANIC WASTE".[2] The container must have a secure, leak-proof lid.[9]

  • Waste Transfer: Carefully transfer the solid waste into the container using a spatula or other appropriate tool. Avoid generating dust.[11] Place all contaminated disposables (gloves, wipes, etc.) directly into the same container.

  • Sealing and Labeling: Securely close the container lid. Ensure the label is complete with the full chemical name and the date you first added waste to the container.[10]

  • Storage: Move the sealed container to your laboratory's designated hazardous waste satellite accumulation area.

Protocol 2: Decontamination of Empty Containers and Glassware

Empty containers that once held 6-bromo-1-tosyl-1H-indazole-4-carbonitrile are not safe for regular disposal until properly decontaminated.

  • Initial Rinse (Rinsate Collection): Rinse the empty container or glassware three times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

    • Crucial Step: This rinsate is now considered hazardous waste. Pour the rinsate into the "HALOGENATED ORGANIC WASTE" container.[9] Do not pour it down the drain.

  • Secondary Wash: After the solvent rinse, wash the glassware thoroughly with soap and water.[13]

  • Final Disposal of Container: A thoroughly rinsed glass or plastic container may now be disposed of in the appropriate glassware waste or regular trash, respectively, in accordance with institutional policy.[9] The valve from any larger container, like a cylinder, should be removed before it is recycled as scrap metal.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if the material is a fine powder.[11]

    • Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material and spill residue into the designated "HALOGENATED ORGANIC WASTE" container.[14]

    • Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

By adhering to these scientifically grounded and procedurally detailed guidelines, laboratory professionals can manage the disposal of 6-bromo-1-tosyl-1H-indazole-4-carbonitrile with the highest standards of safety and environmental responsibility, building a culture of trust and expertise that extends beyond the research itself.

References

  • Greenery Recycle. (2024, April 24). Hazardous Waste Disposal in Singapore: Guidelines. Available at: [Link]

  • National Environment Agency, Singapore. Toxic Industrial Waste Treatment. Available at: [Link]

  • A&A Pumping Services. (2024, November 7). A Quick Guide to Toxic Hazardous Waste Management in Singapore. Available at: [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. Available at: [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!. Available at: [Link]

  • International Programme on Chemical Safety (IPCS). (1993). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2019, October 3). Operating Procedure: Equipment Decontamination. Available at: [Link]

  • NextSDS. 6-Bromo-1H-indazole-4-carbonitrile — Chemical Substance Information. Available at: [Link]

  • International Labour Organization (ILO). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NITRILES. Available at: [Link]

  • Wang, C. C., et al. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. Available at: [Link]

  • PubMed. Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Available at: [Link]

  • Organic Syntheses. indole-3-carbonitrile. Available at: [Link]

  • SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 6-bromo-1-tosyl-1H-indazole-4-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic discipline. When handling complex functionalized heterocycles like 6-bromo-1-tosyl-1H-indazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic discipline. When handling complex functionalized heterocycles like 6-bromo-1-tosyl-1H-indazole-4-carbonitrile (CAS: 1245464-56-5) , understanding the chemical causality behind its hazard profile is the first step in designing a robust operational protocol.

This guide provides the essential safety, handling, and logistical frameworks required to integrate this compound into your drug development workflows safely and efficiently.

Hazard Profile & Mechanistic Causality

The safety protocols for 6-bromo-1-tosyl-1H-indazole-4-carbonitrile are dictated by its specific functional groups and physical state [1]. Under the Globally Harmonized System (GHS), it triggers the GHS07 (Exclamation Mark) pictogram and carries four primary hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

The Causality Behind the Hazards:

  • The Tosyl (p-Toluenesulfonyl) Group: The addition of a tosyl protecting group significantly increases the lipophilicity of the indazole core. While this is synthetically useful for directing functionalization, it means that if the compound is dissolved in permeating solvents (like DMSO or DMF), it can rapidly cross the stratum corneum (skin barrier), acting as a Trojan horse for systemic exposure [2].

  • The Bromo & Nitrile Moieties: The bromo-indazole core is a reactive electrophile designed for cross-coupling. The nitrile group can undergo hydrolysis in biological systems. Together, these reactive sites are responsible for the compound's acute toxicity if ingested (H302) and its ability to irritate mucous membranes (H319, H335).

  • Physical State: As a finely milled solid, the compound poses a significant dust inhalation hazard. Dry sweeping or improper weighing techniques can aerosolize the particles, leading directly to respiratory tract irritation (H335) [3].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, PPE must be selected based on the compound's physical state during the workflow.

PPE CategorySpecificationMechanistic Rationale
Eye/Face Snug-fitting, indirect-vent safety goggles.H319 Mitigation: Standard safety glasses leave gaps. Indirect-vent goggles prevent airborne dust from settling on the ocular mucosa.
Hand Protection Double-layered Nitrile gloves (min 4 mil thickness).Lipophilicity Barrier: The tosyl group's lipophilicity requires redundancy. If handling in DMSO/DMF, double-gloving ensures that if the outer glove is compromised by the solvent, the inner glove remains intact.
Body Flame-retardant lab coat, long pants, closed-toe non-porous shoes.Dermal Protection (H315): Prevents direct contact with skin. Non-porous shoes prevent solutions from soaking through to the skin in the event of a drop.
Respiratory N95/P100 particulate mask (if handled outside a hood).H335 Mitigation: Filters out aerosolized solid particulates. Note: Primary handling must always occur inside a certified fume hood.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures that you are visually confirming safety parameters at each stage of the handling process.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a Class II Type A2 biological safety cabinet or a standard chemical fume hood.

  • Validation: Before opening the chemical container, tape a 1-inch piece of tissue paper to the bottom edge of the fume hood sash. If the tissue pulls steadily inward, you have visual confirmation of adequate negative pressure and capture velocity.

Step 2: Gowning and Preparation

  • Action: Don PPE as per the matrix above. Use anti-static weigh boats and a static eliminator (ionizing blower) if available.

  • Rationale: Static electricity causes fine powders to repel each other and aerosolize, increasing the risk of inhalation and contaminating the analytical balance.

Step 3: Weighing and Transfer

  • Action: Tare the anti-static weigh boat. Using a clean metal spatula, transfer the solid slowly. Cap the source bottle immediately after extraction.

  • Rationale: Minimizing the time the bulk container is open reduces ambient moisture absorption (which can degrade the nitrile group over time) and limits airborne particulate generation.

Step 4: Solubilization (High-Risk Phase)

  • Action: If dissolving the compound in DMSO or DMF, add the solvent slowly down the side of the reaction vessel to prevent splashing.

  • Rationale: Once in solution, the compound's skin permeability increases exponentially due to the tosyl group. Treat the solution as highly toxic via dermal absorption.

Gowning Prep 1. Pre-Entry Verify Hood Flow Gown 2. Body Protection Don Flame-Retardant Coat Prep->Gown Eye 3. Eye Protection Don Safety Goggles Gown->Eye Glove 4. Hand Protection Double Nitrile Gloves Eye->Glove Handle 5. Execution Handle in Fume Hood Glove->Handle Deglove 6. De-gowning Remove Outer Gloves First Handle->Deglove Wash 7. Decontamination Wash Hands Thoroughly Deglove->Wash

Caption: Standard operating procedure for PPE gowning and de-gowning to prevent cross-contamination.

Spill Response & Disposal Plan

In the event of an accidental release, your response must be dictated by the physical state of the spill.

For Solid Spills (Powder):

  • Do NOT dry sweep. Sweeping introduces mechanical energy that aerosolizes the powder, immediately triggering H335 respiratory hazards.

  • Suppress: Gently place a damp absorbent pad (moistened with water or a low-volatility solvent) over the powder to suppress dust formation.

  • Collect: Wipe inward from the edges to the center. Place the contaminated pads into a sealable plastic bag.

For Solution Spills (e.g., in DMSO/DMF):

  • Contain: Surround the spill with a universal liquid binder (e.g., diatomaceous earth or sand) to prevent the solution from spreading[3].

  • Absorb: Mix the binder into the spill until the liquid is fully absorbed.

  • Collect: Scoop the saturated binder using a non-sparking tool into a compatible waste container.

Disposal Protocol: 6-bromo-1-tosyl-1H-indazole-4-carbonitrile contains both a halogen (Bromine) and a sulfonamide derivative. It must be disposed of in a clearly labeled Halogenated Organic Waste container. Never dispose of this compound down the drain, as it poses long-term toxicity risks to aquatic environments. Ensure the waste container is kept tightly sealed and stored in a secondary containment tray until collected by your EHS department.

SpillResponse Spill Accidental Release Detected Type Determine Spill State Spill->Type Solid Solid Powder Spill Type->Solid Liquid Solution Spill (e.g., DMSO/DMF) Type->Liquid SolidAction Suppress Dust: Cover with damp absorbent pad. Do NOT dry sweep. Solid->SolidAction LiquidAction Contain Spread: Apply universal binder (sand/diatomaceous earth). Liquid->LiquidAction Waste Collect in sealed container. Label as Halogenated Waste. SolidAction->Waste LiquidAction->Waste

Caption: Decision tree for spill containment and neutralization based on the physical state of the release.

References

  • Sigma-Aldrich. "6-Bromo-1-(4-methylbenzenesulfonyl)-1H-indazole-4-carbonitrile Safety Data Sheet." Sigma-Aldrich Catalog. Available at: [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Chemical Safety Guidelines. Available at: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.